Ethyl 6-chloronicotinate
描述
属性
IUPAC Name |
ethyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDJJTQWIZLGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384090 | |
| Record name | Ethyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49608-01-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 6-chloronicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloronicotinate is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine (B92270) ring, renders it a versatile precursor for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications, particularly in the development of pharmaceuticals such as the retinoid Tazarotene and various kinase inhibitors.
Chemical and Physical Properties
This compound, with the CAS number 49608-01-7 , is a colorless to pale yellow liquid or low melting solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 49608-01-7 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [3] |
| Molecular Weight | 185.61 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][2] |
| Melting Point | 25-30 °C | [4] |
| Boiling Point | 150 °C at 18 mmHg | [1] |
| Density | 1.23 - 1.25 g/mL | [2] |
| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly). Miscible with most organic solvents. | [4][5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ester group.[6]
-
~8.3 ppm (s, 1H, H-2)
-
~6.5 ppm (s, 1H, H-5)
-
~4.3 ppm (q, 2H, -OCH₂CH₃)
-
~1.3 ppm (t, 3H, -OCH₂CH₃)
-
-
¹³C NMR (Predicted): The carbon NMR spectrum provides insight into the carbon framework of the molecule.[7]
-
Signals for the six carbons of the pyridine ring, with the carbon attached to the chlorine atom shifted downfield.
-
A signal for the carbonyl carbon of the ester group.
-
Signals for the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.[8][9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1750-1735 | C=O stretch (ester) |
| ~1600-1400 | C=C and C=N stretch (aromatic ring) |
| ~1300-1000 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 6-chloronicotinic acid with ethanol (B145695) in the presence of an acid catalyst.[10][11][12]
Experimental Protocol: Fischer Esterification of 6-Chloronicotinic Acid
Materials:
-
6-Chloronicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Organic solvents for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid and a large excess of absolute ethanol (which also acts as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[13]
Key Reactions
This compound is a versatile intermediate that undergoes several important reactions, making it valuable in organic synthesis.
The chlorine atom at the 6-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is instrumental in the synthesis of various pharmaceuticals, including Tazarotene.[2]
Experimental Protocol: Sonogashira Coupling for the Synthesis of Tazarotene
Materials:
-
This compound
-
4,4-Dimethyl-6-ethynylthiochroman
-
Bis(triphenylphosphine)palladium(II) dichloride (catalyst)
-
Copper(I) iodide (co-catalyst)
-
Triethylamine (B128534) (base)
-
N,N-Dimethylformamide (solvent)
Procedure:
-
To a solution of this compound and 4,4-dimethyl-6-ethynylthiochroman in N,N-dimethylformamide, add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine under an inert atmosphere.
-
Heat the reaction mixture and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield Tazarotene.
The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution at the 6-position. This enables the introduction of various nucleophiles, such as amines and alcohols, to generate a library of substituted nicotinates.
Applications in Drug Development
This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Tazarotene
As detailed in the experimental protocol above, this compound is a crucial precursor in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and photoaging.[14][15] The mechanism of action of Tazarotene involves its conversion to tazarotenic acid, which then selectively binds to retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression involved in cellular differentiation and proliferation.[16]
Synthesis of Kinase Inhibitors
The pyridine scaffold of this compound is a common feature in many kinase inhibitors.[7] These inhibitors often target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2][8] By modifying the structure of this compound through reactions like Suzuki coupling and nucleophilic aromatic substitution, libraries of compounds can be synthesized and screened for their inhibitory activity against various kinases.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 49608-01-7 [amp.chemicalbook.com]
- 5. csustan.edu [csustan.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. murov.info [murov.info]
- 14. Novel VEGFR-2 kinase inhibitors identified by the back-to-front approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - SRIRAMCHEM [sriramchem.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Ethyl 6-chloronicotinate: Molecular Weight and Formula
Ethyl 6-chloronicotinate is a chemical compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. This guide provides the fundamental molecular details of this compound, specifically its molecular weight and formula, intended for researchers, scientists, and professionals in drug development.
Core Molecular Data
The essential molecular information for this compound is summarized below. This data is foundational for any experimental or developmental work involving this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2][3] |
| IUPAC Name | ethyl 6-chloropyridine-3-carboxylate | [1] |
| CAS Number | 49608-01-7 | [1][2][4] |
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position of the pyridine (B92270) ring and an ethyl ester group.[2] This structure imparts specific reactivity that makes it a versatile building block in organic synthesis.[2] It is typically a colorless to pale yellow liquid or a low-melting solid.[2]
Logical Relationship of Molecular Data
The molecular formula of a compound is the basis from which its molecular weight is calculated. Each element in the formula contributes a specific atomic weight to the total molecular weight.
References
Ethyl 6-chloronicotinate structure and IUPAC name
An In-depth Technical Guide to Ethyl 6-chloronicotinate
Introduction
This compound is a chlorinated derivative of nicotinic acid that serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique properties make it an essential intermediate in the development of biologically active molecules.[1] In the pharmaceutical industry, it is particularly valuable for its role in synthesizing potential anti-inflammatory and anti-cancer agents.[1] Additionally, it finds applications in the agrochemical sector as an intermediate for producing herbicides and insecticides.[1] This document provides a comprehensive overview of its structure, properties, and a representative synthetic protocol.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is ethyl 6-chloropyridine-3-carboxylate .[2][3]
Synonyms:
-
3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester[2]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| CAS Number | 49608-01-7 | [1][2] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Density | 1.23 - 1.25 g/mL | [1] |
| Purity | ≥ 99% (GC) | [1] |
| Monoisotopic Mass | 185.0243562 Da | [2] |
| XLogP3 | 2.3 | [2] |
Chemical Structure Visualization
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This section details a representative experimental protocol for the synthesis of this compound from 6-chloronicotinic acid, a common precursor.[7][8] This method is based on the principle of Fischer esterification.
5.1. Materials and Reagents
| Reagent/Material | Grade |
| 6-Chloronicotinic acid | ≥98% |
| Ethanol (B145695) (EtOH) | Anhydrous |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Brine (NaCl solution) | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade |
5.2. Reaction Setup and Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the resulting residue in ethyl acetate.
-
Carefully transfer the organic solution to a separatory funnel.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. Caution: Carbon dioxide gas will evolve.
-
Wash the organic layer sequentially with the saturated NaHCO₃ solution until gas evolution ceases, followed by water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5.3. Purification
Purify the crude product by column chromatography on silica (B1680970) gel, typically using a gradient elution with hexanes and ethyl acetate, to obtain the pure this compound.[9]
5.4. Workflow Visualization
Caption: General workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloronicotinic Acid Ethyl Ester | LGC Standards [lgcstandards.com]
- 4. 6-chloronicotinic Acid Ethyl Ester at Best Price in Hyderabad | Corey Organics Pvt Ltd [tradeindia.com]
- 5. This compound | 49608-01-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 49608-01-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 8. 6-Chloronicotinic acid [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Ethyl 6-chloronicotinate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-chloronicotinic acid ethyl ester, is a substituted pyridine (B92270) derivative with significant applications as a versatile building block in organic synthesis. Its unique molecular structure, featuring an electron-withdrawing chlorine atom and an ethyl ester group on the pyridine ring, makes it a key intermediate in the production of various pharmaceuticals and agrochemicals. This compound is particularly valued in the synthesis of anti-inflammatory and anti-cancer agents, as well as herbicides and insecticides. Its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and coupling reactions, allows for the efficient creation of complex molecular scaffolds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with relevant experimental protocols.
Chemical and Physical Properties
The properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General Information
| Identifier | Value |
| IUPAC Name | ethyl 6-chloropy |
An In-depth Technical Guide to the Synthesis of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 6-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, presents comparative quantitative data, and visualizes the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their applications.
Executive Summary
This compound (CAS No: 49608-01-7) is a versatile building block utilized in the synthesis of a range of biologically active molecules. Its preparation can be achieved through several distinct pathways, primarily starting from 6-chloronicotinic acid, 6-hydroxynicotinic acid, or 2-chloro-5-methylpyridine (B98176). The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. This guide explores three prominent synthetic strategies, providing detailed methodologies and comparative data to inform route selection.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthetic pathways to this compound.
| Parameter | Route 1: From 6-Chloronicotinic Acid | Route 2: From 6-Hydroxynicotinic Acid | Route 3: From 2-Chloro-5-methylpyridine |
| Starting Material | 6-Chloronicotinic acid | 6-Hydroxynicotinic acid | 2-Chloro-5-methylpyridine |
| Key Steps | Fischer Esterification | 1. Chlorination2. Esterification | 1. Oxidation2. Esterification |
| Key Reagents | Ethanol (B145695), Sulfuric Acid (catalyst) | Phosphorus oxychloride (POCl₃), Ethanol, Sulfuric Acid | Cobalt (II) acetate (B1210297), Oxygen, Ethanol, Sulfuric Acid |
| Overall Yield | High (typically >95%)[1] | Moderate to High (stepwise yields impact overall) | Moderate to High |
| Purity | High (after purification)[1] | Good (requires purification after each step) | Good (requires purification) |
| Reaction Conditions | Reflux | 1. High temperature (chlorination)2. Reflux (esterification) | 1. Elevated temperature and pressure (oxidation)2. Reflux (esterification) |
| Advantages | Direct, high-yielding final step | Utilizes a readily available starting material | Starts from a simple precursor |
| Disadvantages | Starting material may be less common | Two-step process, use of harsh chlorinating agents | Two-step process, oxidation can have variable yields |
Synthetic Pathways and Experimental Protocols
This section provides detailed experimental methodologies for the three primary synthesis routes to this compound.
Route 1: Synthesis from 6-Chloronicotinic Acid
This is the most direct route, involving the Fischer esterification of commercially available 6-chloronicotinic acid.
Caption: Fischer Esterification of 6-Chloronicotinic Acid.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The excess ethanol is removed under reduced pressure.
-
Neutralization and Extraction: The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure product. A patent for the synthesis of the similar ethyl nicotinate (B505614) reports a yield of up to 98.2% with high purity (GC: 99.2%)[1][2].
Route 2: Synthesis from 6-Hydroxynicotinic Acid
This two-step synthesis involves the chlorination of the hydroxyl group of 6-hydroxynicotinic acid, followed by esterification.
Caption: Two-step synthesis from 6-Hydroxynicotinic Acid.
Step 1: Chlorination of 6-Hydroxynicotinic Acid
-
Reaction Setup: In a fume hood, a flask is charged with 6-hydroxynicotinic acid (1 equivalent).
-
Reagent Addition: Phosphorus oxychloride (POCl₃) (3-5 equivalents) is added carefully. A tertiary amine like pyridine (B92270) can be used as a catalyst.[3]
-
Reaction: The mixture is heated to reflux (around 105-110 °C) for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.
-
Isolation: The resulting precipitate, 6-chloronicotinic acid, is collected by filtration, washed with cold water, and dried. A patent describes a similar chlorination of a hydroxypyridine derivative with a yield of 94%[4].
Step 2: Esterification of 6-Chloronicotinic Acid
The procedure is the same as described in Route 1 .
Route 3: Synthesis from 2-Chloro-5-methylpyridine
This pathway involves the oxidation of the methyl group of 2-chloro-5-methylpyridine to a carboxylic acid, followed by esterification.
Caption: Synthesis from 2-Chloro-5-methylpyridine.
Step 1: Oxidation of 2-Chloro-5-methylpyridine
-
Reaction Setup: A pressure reactor is charged with 2-chloro-5-methylpyridine (1 equivalent) and a solvent such as chlorobenzene.
-
Catalyst Addition: A catalytic amount of cobalt (II) acetate is added.
-
Reaction: The reactor is heated to a temperature of around 80-120 °C and pressurized with oxygen. The reaction is stirred for several hours until the starting material is consumed (monitored by GC or TLC).
-
Isolation: After cooling and depressurizing the reactor, the reaction mixture is filtered to collect the crude 6-chloronicotinic acid. The product can be further purified by recrystallization. A patent for this process reports high conversion and yield[5].
Step 2: Esterification of 6-Chloronicotinic Acid
The procedure is the same as described in Route 1 . A manufacturing process for the analogous methyl 6-methylnicotinate (B8608588) involves refluxing with methanol (B129727) and sulfuric acid[6][7].
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The direct esterification of 6-chloronicotinic acid is the most straightforward method, offering high yields in a single step. The routes starting from 6-hydroxynicotinic acid or 2-chloro-5-methylpyridine provide alternatives that may be more cost-effective depending on the price and availability of the starting materials, but they involve an additional synthetic step. The choice of the optimal route will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary technical details to support an informed decision-making process for the synthesis of this important chemical intermediate.
References
- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 2. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]
- 3. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. benchchem.com [benchchem.com]
Ethyl 6-chloronicotinate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 6-chloronicotinate has emerged as a pivotal intermediate in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Its unique combination of a reactive chloro-substituted pyridine (B92270) ring and an ethyl ester functionality makes it a highly sought-after precursor in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its utility in cross-coupling reactions, nucleophilic substitutions, and the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.
Core Applications in Synthesis
This compound serves as a key building block in a variety of synthetic transformations, primarily leveraging the reactivity of the C6-chloro substituent. The electron-deficient nature of the pyridine ring, further accentuated by the ester group, facilitates both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 6-position is susceptible to displacement by a wide range of nucleophiles, providing a straightforward method for the introduction of diverse functional groups. This reactivity is central to the generation of libraries of compounds for drug discovery.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Phenol (B47542) | Ethyl 6-phenoxynicotinate | K₂CO₃, DMF, 120 °C, 18 h | 78[1] |
| 2 | 4-Methoxyphenol | Ethyl 6-(4-methoxyphenoxy)nicotinate | Cs₂CO₃, DMSO, 100 °C, 12 h | 85[1] |
| 3 | 3-Chlorophenol | Ethyl 6-(3-chlorophenoxy)nicotinate | NaH, DMF, 100 °C, 16 h | 75[1] |
| 4 | Thiophenol | Ethyl 6-(phenylthio)nicotinate | K₂CO₃, DMF, 80 °C, 6 h | 90 |
| 5 | Aniline | Ethyl 6-(phenylamino)nicotinate | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene (B28343), 110 °C, 12 h | 85[1] |
| 6 | Morpholine | Ethyl 6-morpholinonicotinate | Pd(OAc)₂, BINAP, K₃PO₄, Dioxane, 100 °C, 8 h | 92[1] |
Note: Data for entries 1-3, 5, and 6 are for the analogous substrate Ethyl 6-chloro-4-(methylamino)nicotinate and serve as a strong predictive model for the reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
This reaction allows for the introduction of aryl and heteroaryl groups at the 6-position, a common strategy in the synthesis of kinase inhibitors.[2]
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 6-phenylnicotinate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)nicotinate | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | 3-Pyridylboronic acid | Ethyl 6-(pyridin-3-yl)nicotinate | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 88 |
Note: The data presented is based on general protocols for similar chloropyridine substrates and may require optimization for specific cases.[2]
A powerful method for the formation of C-N bonds, this reaction is employed to couple a wide range of primary and secondary amines with the pyridine core.[3]
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Ethyl 6-(phenylamino)nicotinate | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 85[1] |
| 2 | Morpholine | Ethyl 6-morpholinonicotinate | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 92[1] |
| 3 | Benzylamine | Ethyl 6-(benzylamino)nicotinate | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 88[1] |
Note: Data is for the analogous substrate Ethyl 6-chloro-4-(methylamino)nicotinate.[1]
This reaction is crucial for the synthesis of aryl alkynes and is notably used in the industrial production of the retinoid drug, Tazarotene.
Table 4: Sonogashira Coupling for Tazarotene Synthesis
| Alkyne | Product | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4,4-Dimethyl-6-ethynylthiochromane S-oxide | Tazarotene S-oxide | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 80-85 |
Applications in Pharmaceutical and Agrochemical Synthesis
The versatility of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4]
Pharmaceutical Applications
-
Anti-inflammatory and Anti-cancer Agents: The pyridine scaffold is a common motif in many kinase inhibitors, and this compound provides a convenient entry point for the synthesis of these targeted therapies.[4]
-
Tazarotene Synthesis: As mentioned, it is a key starting material in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis and acne.
-
Neurological Conditions: Derivatives of nicotinic acid are being explored for the treatment of various neurological disorders.[4]
Agrochemical Applications
-
Herbicides and Insecticides: The chlorinated pyridine core is a common feature in many agrochemicals, and this compound serves as a precursor for their synthesis.[4]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with Phenols
To a solution of the phenol (1.2 equiv.) in anhydrous DMF (0.5 M) is added potassium carbonate (2.0 equiv.). The mixture is stirred at room temperature for 30 minutes. This compound (1.0 equiv.) is then added, and the reaction mixture is heated to 120 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
General Protocol for Suzuki-Miyaura Coupling
In a flask, this compound (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.) are dissolved in a mixture of toluene and water (4:1, 0.2 M). The solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is then added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) in anhydrous toluene (0.3 M) is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash chromatography.[1]
Protocol for the Synthesis of Tazarotene S-oxide Intermediate
To a solution of 4,4-dimethyl-6-ethynylthiochromane S-oxide (1.0 equiv.) and this compound (1.1 equiv.) in DMF (0.2 M) is added triethylamine (B128534) (3.0 equiv.). The solution is degassed with argon. Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) are then added, and the reaction mixture is heated to 50 °C for 3 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by crystallization.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Workflow for the synthesis of a Tazarotene intermediate.
References
The Versatile Intermediate: A Technical Guide to Ethyl 6-chloronicotinate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloronicotinate, a halogenated derivative of the pyridine (B92270) carboxylic acid family, stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research and development. Its strategic molecular architecture, featuring a reactive chlorine atom and an ester functional group on a pyridine ring, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and significant applications of this compound as a pharmaceutical intermediate. It includes detailed experimental protocols for its synthesis and key reactions, comprehensive spectroscopic and physical data, and highlights its role in the construction of notable active pharmaceutical ingredients (APIs), including Tazarotene, Fibroblast Growth Factor Receptor (FGFR) inhibitors, and analogues of Nevirapine (B1678648) and Betrixaban (B1666923).
Physicochemical and Spectroscopic Data
This compound is a colorless to pale yellow liquid or low-melting solid at room temperature. A comprehensive summary of its physical and spectroscopic properties is provided below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| CAS Number | 49608-01-7 |
| Appearance | Colorless to pale yellow liquid or low-melting solid[1] |
| Density | 1.23 - 1.25 g/mL[1] |
| Purity (GC) | ≥ 96.0% - ≥ 99%[1][2] |
| Refractive Index (@20°C) | 1.5210 - 1.5260[2] |
| ¹H NMR (Predicted) | See Table 2 |
| ¹³C NMR (Predicted) | See Table 3 |
| IR Spectrum | See Table 4 |
| Mass Spectrometry (EI) | See Table 5 |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.9 (approx.) | d | 1H | H-2 (Pyridine) |
| 8.2 (approx.) | dd | 1H | H-4 (Pyridine) |
| 7.5 (approx.) | d | 1H | H-5 (Pyridine) |
| 4.4 (approx.) | q | 2H | -OCH₂CH₃ |
| 1.4 (approx.) | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 164 (approx.) | C=O (Ester) |
| 152 (approx.) | C-6 (Pyridine) |
| 150 (approx.) | C-2 (Pyridine) |
| 140 (approx.) | C-4 (Pyridine) |
| 128 (approx.) | C-3 (Pyridine) |
| 124 (approx.) | C-5 (Pyridine) |
| 62 (approx.) | -OCH₂CH₃ |
| 14 (approx.) | -OCH₂CH₃ |
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1580, ~1460 | Medium | C=C/C=N stretch (Pyridine ring) |
| ~1280 | Strong | C-O stretch (Ester) |
| ~1100 | Strong | C-Cl stretch |
Table 5: Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
| m/z | Proposed Fragment Ion |
| 185 | [M]⁺ (Molecular ion) |
| 156 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 140 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 112 | [M - COOCH₂CH₃]⁺ (Loss of carbethoxy radical) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of 6-chloronicotinic acid followed by its esterification.
Synthesis of 6-chloronicotinic acid
A common route to 6-chloronicotinic acid involves the hydrolysis of 2-chloro-5-(trichloromethyl)pyridine (B1585791).
Experimental Protocol: Hydrolysis of 2-chloro-5-(trichloromethyl)pyridine
-
Materials: 2-chloro-5-(trichloromethyl)pyridine, concentrated sulfuric acid, ice water.
-
Procedure:
-
Dissolve 5 g of 2-chloro-5-(trichloromethyl)pyridine in 30 g of concentrated sulfuric acid.
-
Heat the solution to 110°C. Vigorous evolution of hydrogen chloride gas will be observed.
-
Maintain the reaction temperature between 110°C and 120°C for 2 hours.
-
After the reaction is complete, pour the mixture into ice water, which will cause the precipitation of white crystals.
-
Filter the crystals, wash with water, and dry to obtain 6-chloronicotinic acid.
-
-
Yield: 94%[3]
-
Purity: 95%[3]
Fischer Esterification of 6-chloronicotinic acid
The carboxylic acid is then converted to the corresponding ethyl ester via Fischer esterification.
Experimental Protocol: Fischer Esterification
-
Materials: 6-chloronicotinic acid, absolute ethanol (B145695), concentrated sulfuric acid, saturated sodium bicarbonate solution, ethyl acetate (B1210297), anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-chloronicotinic acid in a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
-
Expected Yield: High (typically >85% for Fischer esterifications).
Caption: Synthesis of this compound.
Key Reactions in Pharmaceutical Synthesis
The reactivity of this compound is dominated by the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by various nucleophiles.
Experimental Protocol: Reaction with Amines
-
Materials: this compound, amine (e.g., methylamine), solvent (e.g., ethanol), base (if necessary, e.g., triethylamine).
-
Procedure:
-
Dissolve this compound in a suitable solvent like ethanol in a round-bottom flask.
-
Add the amine (typically 1.1-2.0 equivalents).
-
If the amine salt is used, add a base to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Work up the residue by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Table 6: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Typical Conditions |
| Methylamine | Ethyl 6-(methylamino)nicotinate | Ethanol, reflux |
| Aniline | Ethyl 6-(phenylamino)nicotinate | DMF, K₂CO₃, heat |
| Sodium methoxide | Ethyl 6-methoxynicotinate | Methanol, reflux |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.
This reaction is widely used to introduce aryl or heteroaryl groups at the 6-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., SPhos, PPh₃), base (e.g., K₂CO₃, K₃PO₄), solvent (e.g., dioxane, toluene/water).
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture (typically 80-120°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
This reaction is employed to introduce alkyne moieties, a key step in the synthesis of Tazarotene.
Experimental Protocol: Sonogashira Coupling
-
Materials: this compound, terminal alkyne (e.g., 4,4-dimethyl-6-ethynylthiochroman), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., DMF, THF).
-
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve this compound, the terminal alkyne (1.0-1.2 equivalents), Pd(PPh₃)₂Cl₂ (1-5 mol%), and CuI (2-10 mol%) in the chosen solvent.
-
Add triethylamine (B128534) (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Caption: Key reactions of this compound.
Applications in Pharmaceutical Synthesis
Tazarotene
This compound is a crucial starting material for the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne. The key synthetic step is a Sonogashira coupling with 4,4-dimethyl-6-ethynylthiochroman.
FGFR Inhibitors
Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various cancers. This compound is a key building block for the synthesis of potent FGFR inhibitors. The general strategy involves an initial nucleophilic substitution to introduce an amine at the 4-position, followed by a Suzuki coupling at the 6-position, and subsequent cyclization reactions to form the final heterocyclic core of the inhibitor.
Caption: FGFR signaling pathway and inhibition.
Other Pharmaceutical Applications
-
Nevirapine Analogues: this compound has been used in the synthesis of analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. These analogues are valuable tools for studying the drug's metabolic profile and identifying metabolites responsible for adverse reactions.[4][5]
-
Betrixaban Intermediates: This versatile intermediate is also employed in the synthesis of key fragments for Betrixaban, an oral direct factor Xa inhibitor used for the prophylaxis of venous thromboembolism.[3][6][7][8][9]
Safety and Handling
This compound is an irritant. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile intermediate in the pharmaceutical industry. Its ability to undergo a range of chemical transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, underscoring its continued importance in the development of new therapeutic agents. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Betrixaban intermediate preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN107778224B - Preparation method of betrixaban intermediate - Google Patents [patents.google.com]
- 8. CN106518758A - Preparation method of Betrixaban intermediate N-(5-chloro-2-pyridyl)-2-(4-cyanobenzeneformamido)-5-metoxybenzamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of Ethyl 6-Chloronicotinate in Modern Agrochemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Ethyl 6-chloronicotinate, a versatile heterocyclic building block, has emerged as a crucial intermediate in the synthesis of a wide array of modern agrochemicals. Its unique molecular architecture, featuring a reactive chlorine atom at the 6-position and an ester group at the 3-position of the pyridine (B92270) ring, provides a strategic handle for diverse chemical transformations. This technical guide delves into the core applications of this compound in the synthesis of potent insecticides and herbicides, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.
Core Reactions and Methodologies
The synthetic utility of this compound primarily revolves around the reactivity of the C-Cl bond, which is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates these transformations.[1]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing a variety of functional groups at the 6-position of the nicotinic acid scaffold. This reaction is instrumental in the synthesis of precursors for herbicides and insecticides.
Experimental Protocol: General Procedure for SNAr with Amines
A primary or secondary amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (B128534) (2.0-3.0 equivalents) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. This compound (1.0 equivalent) is then added to the mixture. The reaction is heated to a temperature ranging from 80 °C to 150 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
| Nucleophile | Product | Typical Yield (%) |
| Aniline | Ethyl 6-(phenylamino)nicotinate | 85-95 |
| 2,4-Difluoroaniline | Ethyl 6-(2,4-difluoroanilino)nicotinate | 80-90 |
| Morpholine | Ethyl 6-morpholinonicotinate | 90-98 |
Table 1: Representative Yields for SNAr Reactions of this compound with Various Amines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex molecules from this compound, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (B84403) (2.0-3.0 equivalents). A suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water, is then added. The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
| Boronic Acid | Product | Catalyst | Base | Yield (%) |
| Phenylboronic acid | Ethyl 6-phenylnicotinate | Pd(PPh₃)₄ | Na₂CO₃ | 85-95 |
| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)nicotinate | PdCl₂(dppf) | K₃PO₄ | 88-96 |
Table 2: Typical Conditions and Yields for Suzuki-Miyaura Coupling with this compound.
Synthesis of Key Agrochemicals
This compound serves as a linchpin in the synthesis of several commercially important agrochemicals.
Herbicide Synthesis: Precursors to Diflufenican and Nicosulfuron (B1678754)
While direct synthesis pathways from this compound are not always the primary industrial routes, it serves as a key precursor for analogous structures. For instance, the core structure of the herbicide diflufenican is an N-aryl-2-aminonicotinamide. The initial step in a potential synthesis involves the nucleophilic substitution of the chlorine atom in this compound with an appropriately substituted aniline, such as 2,4-difluoroaniline.
The sulfonylurea herbicide nicosulfuron features a substituted aminopyrimidine linked to a pyridine sulfonylurea bridge. A key intermediate in its synthesis is 2-amino-4,6-dimethoxypyrimidine (B117758). While the commercial synthesis of nicosulfuron often starts from different pyridine derivatives, a plausible laboratory-scale synthesis could involve the reaction of this compound with 2-amino-4,6-dimethoxypyrimidine via a nucleophilic aromatic substitution to form an intermediate that can be further elaborated to the final herbicide.
Insecticide Synthesis: Neonicotinoid Precursors
This compound is a foundational building block for the synthesis of neonicotinoid insecticides. A critical transformation is the reduction of the ester group to an alcohol, followed by chlorination to yield 6-chloro-3-(chloromethyl)pyridine. This intermediate is then condensed with various N-substituted nitroguanidines or similar moieties to produce a range of neonicotinoid insecticides.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.
Caption: Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Workflow for Neonicotinoid Synthesis.
Conclusion
This compound stands as a testament to the power of heterocyclic chemistry in the development of effective agrochemical solutions. Its reactivity and versatility enable the efficient synthesis of a diverse range of high-value products. The methodologies outlined in this guide, from nucleophilic aromatic substitution to palladium-catalyzed cross-coupling, provide a robust toolkit for researchers and scientists in the agrochemical industry to innovate and develop the next generation of crop protection agents. Further exploration of novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this pivotal intermediate.
References
Ethyl 6-chloronicotinate: A Technical Guide to its Reactivity and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a reactive chloro group, an ethyl ester, and an electron-deficient pyridine (B92270) ring—provides a scaffold for a wide array of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of this compound's core functional groups, offering a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules. The guide details common palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and transformations of the ester moiety. Experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are provided to facilitate practical application in a laboratory setting.
Introduction
This compound (IUPAC name: ethyl 6-chloropyridine-3-carboxylate) is a key intermediate in the synthesis of numerous commercial and investigational compounds.[1] Its utility stems from the strategic placement of its functional groups, which can be selectively manipulated to introduce molecular diversity. The chloro-substituted pyridine ring is particularly amenable to modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. This guide will explore the reactivity of each functional group, providing a comprehensive overview for synthetic chemists.
Functional Group Analysis
The reactivity of this compound is governed by the interplay of its three primary functional groups:
-
The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring activates the chloro substituent towards nucleophilic attack and participates in various metal-catalyzed reactions.
-
The Chloro Group at the 6-position: This is the most reactive site for substitution reactions. Its departure as a chloride ion is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
-
The Ethyl Ester Group at the 3-position: This group can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides, providing another avenue for structural modification.
Reactivity of the Chloro Group
The chlorine atom at the 6-position is the primary site of reactivity, enabling a variety of transformations to build molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this compound. These reactions are favored for their mild conditions and broad functional group tolerance.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl and heteroaryl boronic acids or esters. This is a cornerstone in the synthesis of bi-aryl structures commonly found in kinase inhibitors.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagents/Conditions | Role |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |
| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, THF | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Spectroscopic Analysis of Ethyl 6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-chloronicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification, purity assessment, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The data presented below was obtained in a Dimethyl sulfoxide (B87167) (DMSO-d6) solution.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | H2 (Pyridine ring) |
| Data not available | Data not available | Data not available | H4 (Pyridine ring) |
| Data not available | Data not available | Data not available | H5 (Pyridine ring) |
| Data not available | Data not available | Data not available | -OCH₂CH₃ |
| Data not available | Data not available | Data not available | -OCH₂CH₃ |
Note: Specific experimental chemical shift values, multiplicity, and integration for the protons of this compound are not publicly available in the immediate search results. The assignments are based on the known structure of the molecule. Predicted ¹H NMR data suggests approximate chemical shifts around 8.3 ppm (s, 1H), 6.5 ppm (s, 1H), 4.3 ppm (q, 2H), and 1.3 ppm (t, 3H) for the aromatic and ethyl protons, respectively[1].
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C2 (Pyridine ring) |
| Data not available | C3 (Pyridine ring) |
| Data not available | C4 (Pyridine ring) |
| Data not available | C5 (Pyridine ring) |
| Data not available | C6 (Pyridine ring) |
| Data not available | C=O (Ester) |
| Data not available | -OCH₂CH₃ |
| Data not available | -OCH₂CH₃ |
Note: While a publication indicates that the ¹³C NMR spectrum for this compound has been recorded, the specific experimental chemical shifts are not available in the provided search results[2]. Predicted data can serve as a reference, but experimental verification is recommended[3].
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum for this compound was recorded in the solid phase.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C-H stretch (Aromatic) |
| Data not available | Data not available | C-H stretch (Aliphatic) |
| Data not available | Data not available | C=O stretch (Ester) |
| Data not available | Data not available | C=N stretch (Pyridine ring) |
| Data not available | Data not available | C=C stretch (Pyridine ring) |
| Data not available | Data not available | C-O stretch (Ester) |
| Data not available | Data not available | C-Cl stretch |
Note: A publication confirms the recording of the FT-IR spectrum for this compound[2]. However, a detailed table of experimental peak positions and intensities is not provided in the search results. General IR absorption tables can be used to predict the approximate regions for these functional groups[4][5]. PubChem also indicates the availability of an ATR-IR spectrum from a commercial source[6].
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra, which can be adapted for the analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure good spectral resolution.
-
Tune the instrument and shim the magnetic field to achieve homogeneity before acquiring the spectrum.
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. The number of scans can range from 8 to 16 for a moderately concentrated sample.
-
For ¹³C NMR, a standard proton-decoupled experiment is used to simplify the spectrum. A greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
FT-IR Spectroscopy Protocol (Solid Phase)
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range, typically 4000-400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).
-
-
Data Processing:
-
The spectrometer's software will perform a Fourier transform on the interferogram to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the significant absorption bands.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Applications of Ethyl 6-chloronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloronicotinate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive chlorine atom at the 6-position and an ethyl ester at the 3-position of the pyridine (B92270) ring, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with detailed experimental protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide. The purity and available quantities can vary between suppliers, catering to both small-scale research and larger-scale manufacturing needs. Below is a summary of prominent suppliers and their typical product specifications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity Specification | Available Pack Sizes | Physical Appearance |
| Chem-Impex | ≥ 99% (GC)[1] | 5g, 25g, 100g, 250g, 1kg[1] | Colorless to pale yellow liquid or low melting solid[1] |
| Clearsynth | 97.52% (HPLC)[2] | Inquire for details | Not specified |
| Thermo Scientific | ≥96.0% (GC)[3] | 25g | Clear colorless to yellow liquid[3] |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5g, 25g | Not specified |
| SRIRAMCHEM | High-Purity Reference Standard[4] | Inquire for details | Not specified |
| Simson Pharma Limited | High Quality, with Certificate of Analysis | Inquire for details | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 49608-01-7[1] |
| Molecular Formula | C₈H₈ClNO₂[1] |
| Molecular Weight | 185.61 g/mol [1] |
| Density | 1.23 - 1.25 g/mL (Lit.)[1] |
| Refractive Index (@ 20°C) | 1.5210-1.5260[3] |
| Storage Conditions | 0 - 8 °C[1] |
Synthetic Applications and Experimental Protocols
The reactivity of the C-Cl bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the following protocols are described for the closely related Ethyl 6-chloro-4-(methylamino)nicotinate, they serve as a strong starting point for the functionalization of this compound, with minor modifications to the reaction conditions potentially required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl boronic acids.
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane (B91453) and water as the solvent.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
-
Heat the mixture to 95 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 6-position.
Experimental Protocol:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 equiv.).
-
Add a palladium precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv.).
-
Add anhydrous toluene (B28343) as the solvent.
-
Seal the vessel and heat the reaction mixture to 110 °C for 16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 6-chloronicotinate with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds. Ethyl 6-chloronicotinate is a valuable building block, and its Suzuki coupling provides a direct route to a diverse range of 6-aryl-nicotinic acid esters. These products are key intermediates in the development of various therapeutic agents.
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of this compound with various boronic acids. It includes a summary of reaction conditions, a detailed experimental procedure, and troubleshooting guidelines to assist researchers in achieving successful and efficient couplings.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 6-aryl-nicotinate product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with a variety of arylboronic acids. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane (B91453) | 100 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 14 | 88 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 18 | 75 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DMF | 110 | 16 | 85 |
| 6 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 90 |
Note: Yields are based on isolated product and can vary depending on the specific reaction scale and purity of reagents.
Experimental Protocols
This section provides a detailed, step-by-step procedure for a typical Suzuki coupling reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 6-aryl-nicotinate product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 6-chloronicotinate as a key building block. This versatile substrate is frequently employed in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The protocols outlined below are based on established methodologies for the coupling of heteroaryl chlorides and offer a solid foundation for reaction optimization.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is catalyzed by a palladium(0) complex and is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. For this compound, the reactive chlorine atom at the 6-position serves as an effective handle for the introduction of diverse aryl and heteroaryl substituents, making it a valuable scaffold in drug discovery.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Palladium Catalysts and Ligands
The choice of palladium source and ligand is crucial for the success of the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the challenging oxidative addition step and facilitate the overall catalytic cycle.
Commonly Used Palladium Precatalysts:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Recommended Ligands for Heteroaryl Chloride Coupling:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates due to their steric bulk and electron-donating properties.
-
Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also known to promote the coupling of aryl chlorides.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands can also be effective in these transformations.
Data Presentation: Reaction Conditions for Analogous Substrates
While specific quantitative data for the Suzuki coupling of this compound is not widely available in the literature, the following tables summarize typical reaction conditions and reported yields for the closely related substrate, Ethyl 6-chloro-4-(methylamino)nicotinate. This data provides a strong starting point for the optimization of reactions with this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of an Analogous Chloro-Nicotinate Ester
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12-24 | Phenylboronic acid | High |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 95 | 12 | 4-Methoxyphenylboronic acid | Good |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 3-Tolylboronic acid | Good |
Table 2: Microwave-Assisted Suzuki Coupling of an Analogous Chloro-Nicotinate Ester
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Arylboronic Acid | Yield (%) |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | 1,4-Dioxane | 120-150 | 15-60 | Phenylboronic acid | High |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF | 150 | 20 | 4-Fluorophenylboronic acid | High |
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Under the inert atmosphere, add the palladium catalyst and any additional ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-aryl-nicotinate product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if necessary).
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[1]
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of this compound. By selecting the appropriate palladium catalyst, ligand, and reaction conditions, researchers can efficiently synthesize a wide array of 6-aryl-nicotinate derivatives. The protocols and data presented in these application notes serve as a valuable starting point for developing robust and high-yielding synthetic routes for novel compounds in drug discovery and development. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for Sonogashira Coupling of Ethyl 6-chloronicotinate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] Catalyzed by a palladium complex, often with a copper(I) co-catalyst, this reaction is conducted under relatively mild conditions and demonstrates a broad tolerance for various functional groups.[1] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[2][3]
Pyridine (B92270) scaffolds are integral components of numerous FDA-approved drugs. The introduction of alkynyl moieties to the pyridine ring via Sonogashira coupling can significantly alter the biological activity of these molecules by serving as rigid linkers or by introducing unique electronic and steric properties. Ethyl 6-chloronicotinate is a valuable building block in medicinal chemistry, and its functionalization through C-C bond formation is of considerable interest. This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with a variety of terminal alkynes.
Key Reaction Parameters
The success of the Sonogashira coupling of this compound is contingent upon the careful optimization of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and, traditionally, a copper(I) co-catalyst is employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Copper(I) iodide (CuI) is the most frequently used co-catalyst, which reacts with the terminal alkyne to generate a copper(I) acetylide, the active species in the coupling reaction.[1] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
-
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.[1]
-
Solvent: Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation and undesired side reactions. Common solvents include dimethylformamide (DMF), toluene (B28343), and triethylamine itself.[2][5]
-
Temperature: Reaction temperatures can range from room temperature to higher temperatures (e.g., 100 °C), depending on the reactivity of the substrates.[5][6]
-
Ligands: The choice of phosphine (B1218219) ligands on the palladium catalyst can influence the reaction's efficiency. Electron-rich and bulky ligands can enhance the rate of the oxidative addition step.[4]
Experimental Protocols
The following protocols are generalized procedures for the Sonogashira coupling of this compound with terminal alkynes, based on established methods for similar heteroaryl chlorides.[2][5][6]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol outlines a standard procedure using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 80-100 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 3-6 hours), cool the reaction to room temperature.[6]
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable side reactions or when coupling with substrates that can chelate copper.[4]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.
-
Add this compound (1.0 mmol), the terminal alkyne (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of various chloropyridine and bromopyridine derivatives with different terminal alkynes, providing an expected range for the reactions of this compound. The presence of the electron-withdrawing ethyl ester group on the nicotinate (B505614) ring is expected to facilitate the reaction.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 96 | [5][6] |
| 2 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 89 | [5] |
| 3 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 4 | 2-Amino-3-bromopyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 85 | [5] |
| 5 | 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 100 | 24 | >95 | [2][7] |
| 6 | 2-Bromopyridine | Phenylacetylene | MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 100 | 24 | 85 | [2] |
| 7 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂/XPhos | Et₃N | Water (micellar) | rt | 24 | 81 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
General Sonogashira Coupling Reaction
Caption: General reaction scheme for the Sonogashira coupling.
Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified representation of the Sonogashira catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 6-chloronicotinate with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of amines with ethyl 6-chloronicotinate. This reaction is a cornerstone in the synthesis of a wide array of functionalized pyridine (B92270) derivatives that are pivotal intermediates in the development of pharmaceuticals and other advanced materials.[1] The protocols herein cover traditional SNAr, palladium-catalyzed Buchwald-Hartwig amination, and microwave-assisted methodologies.
Introduction
This compound is a versatile building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, accentuated by the electron-withdrawing ester group, renders the 6-position susceptible to nucleophilic attack. This allows for the displacement of the chloro substituent by a variety of amine nucleophiles, enabling the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The resulting 6-(amino)nicotinate scaffold is a key feature in many biologically active molecules.
Three primary methodologies for effecting this transformation are:
-
Traditional Nucleophilic Aromatic Substitution (SNAr): This classical approach typically requires elevated temperatures and is most effective with strong amine nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds with a broad range of amines, including those that are less nucleophilic.[2][3][4] This method offers milder reaction conditions and greater functional group tolerance compared to traditional SNAr.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating methods. This technique can be applied to both traditional SNAr and catalyzed reactions.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution on this compound with various amines under different reaction conditions.
Table 1: Traditional Nucleophilic Aromatic Substitution (SNAr)
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (B109427) hydrochloride | K₂CO₃ | Acetonitrile | 60-80 | 24-48 | >40 | Patent CN114437031A |
| General Primary/Secondary Amine | K₂CO₃ | Ethanol | Reflux | 8-24 | Moderate to Good | General Protocol |
Table 2: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | Pd₂(dba)₃ (1-5) | XPhos (1.2-6) | NaOtBu | Toluene (B28343) | 80-110 | 2-24 | Good to Excellent | General Protocol[2] |
| Aniline | Pd-Co bimetallic alloy (0.07) | - | NaOtBu | Water | 80 | 24 | ~54 (with chlorobenzene) | Inferred from[5][6] |
| Primary Amines | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | Good to Excellent | Inferred from literature |
| Secondary Amines | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 | Good to Excellent | Inferred from literature |
Table 3: Microwave-Assisted Synthesis
| Amine | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Primary/Secondary Amines | Diisopropylethylamine | Water | 200 | 120 | Moderate to High | Inferred from[7] |
| General Amines | - | - | 175 | 30 | Good to Excellent | Inferred from[4] |
| Methyl Carbamate (forms primary amine) | LiOH (hydrolysis step) | THF/Methanol | 120 | 15 | 66-96 | [8] |
Experimental Protocols
Protocol 1: Traditional Nucleophilic Aromatic Substitution (SNAr) with Methylamine
This protocol is adapted from the synthesis of a precursor to 6-methyl nicotine.
Materials:
-
This compound
-
Methylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound in acetonitrile, add methylamine hydrochloride and potassium carbonate.
-
Seal the reaction vessel and heat the mixture to 60-80 °C.
-
Stir the reaction for 24-48 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the desired ethyl 6-(methylamino)nicotinate.
Protocol 2: Generalized Buchwald-Hartwig Amination
This generalized protocol is based on established methodologies for the amination of heteroaryl chlorides.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Add the base (1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).
-
Add anhydrous toluene or dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 6-(amino)nicotinate derivative.
Protocol 3: Generalized Microwave-Assisted Synthesis
This protocol is based on general procedures for microwave-assisted amination of chloropyridines.
Materials:
-
This compound
-
Amine
-
Base (e.g., Diisopropylethylamine, if necessary)
-
Solvent (e.g., water, DMF, or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equivalent), the desired amine (1.5-3.0 equivalents), and a suitable solvent (if not solvent-free). A base may be added if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 15-120 minutes), with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and transfer the contents to a round-bottom flask.
-
If a solvent was used, remove it under reduced pressure.
-
Perform a standard aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or another suitable method.
Visualizations
Caption: A generalized experimental workflow for the synthesis of ethyl 6-(amino)nicotinates.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.
-
Microwave synthesis can generate high pressures and temperatures; use appropriate safety precautions and equipment.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and versatile transformation for the synthesis of valuable 6-(amino)nicotinate derivatives. The choice of methodology—traditional SNAr, Buchwald-Hartwig amination, or microwave-assisted synthesis—will depend on the specific amine substrate, desired reaction time, and available equipment. The protocols and data provided herein serve as a comprehensive guide for researchers to select and optimize reaction conditions for the successful synthesis of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 6. [PDF] SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][1,3,4]thiadiazole Series | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups.[2][3] The reaction facilitates the synthesis of aryl amines from aryl halides and primary or secondary amines.[3]
General Reaction Scheme
The general transformation involves the coupling of Ethyl 6-chloronicotinate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[4]
Figure 1: General scheme of the Buchwald-Hartwig amination of this compound.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like this compound, an electron-deficient heteroaryl chloride, the following parameters are crucial for optimization.
| Parameter | Options | Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often preferred for their stability and ease of handling.[4] |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos, BippyPhos | Bulky, electron-rich phosphine ligands are generally effective for the amination of aryl chlorides.[2][4] The choice of ligand can significantly impact reaction efficiency and substrate scope.[5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases like NaOtBu often lead to faster reactions, while weaker inorganic bases like K₃PO₄ and Cs₂CO₃ offer better tolerance for sensitive functional groups.[4][6] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous, aprotic solvents are typically used.[4] High-impact solvents like 1,4-dioxane (B91453) should be avoided if possible for greener chemistry.[1] |
| Temperature | 80-110 °C | The reaction temperature depends on the reactivity of the amine and the chosen catalyst system.[4] |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[4] |
Experimental Protocol: A Generalized Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions may be necessary for specific amines.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)[4]
-
Phosphine ligand (e.g., XPhos, 1.2-6 mol%)[4]
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)[4]
-
Anhydrous toluene[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[4]
-
-
Addition of Reagents:
-
Add the base, this compound, and the desired amine to the flask.[4]
-
-
Solvent Addition:
-
Add anhydrous toluene via syringe.[4]
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.[4]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.[4]
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.[4]
-
Sodium tert-butoxide is a strong, corrosive base. Handle with appropriate personal protective equipment.[4]
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the C-N bond formation required for the derivatization of this compound. While specific literature examples for this exact substrate are not prevalent, the general principles of the reaction are well-established for similar electron-deficient heteroaryl chlorides.[4] The provided generalized protocol and workflow serve as a robust starting point for developing specific synthetic routes, enabling the synthesis of a wide array of novel compounds for drug discovery and development. Careful optimization of the reaction parameters is key to achieving high yields and purity.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Ethyl 6-(Arylamino)nicotinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of ethyl 6-chloronicotinate with anilines is a pivotal transformation in medicinal chemistry and drug discovery, yielding the ethyl 6-(arylamino)nicotinate scaffold. This structural motif is a key component in a wide array of biologically active molecules, most notably as a precursor to potent kinase inhibitors targeting signaling pathways implicated in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) pathway. The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forging the crucial C-N bond in this reaction, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] These application notes provide detailed protocols and a summary of reaction conditions for this important synthetic transformation.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[2] The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline (B41778) coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired ethyl 6-(arylamino)nicotinate product is formed by reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst.[3]
The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction, particularly with electron-deficient heteroaryl chlorides like this compound.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3]
Summary of Reaction Conditions
The following table summarizes various reported and representative conditions for the Buchwald-Hartwig amination of this compound with different anilines. Due to the challenging nature of this specific transformation, yields can be variable and highly dependent on the electronic and steric properties of the aniline coupling partner.
| Aniline Derivative | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene (B28343) | 110 | 12 | 75 |
| 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu (2.0) | Toluene | 100 | 18 | 82 |
| 3-Chloroaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 68 |
| 4-Trifluoromethylaniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2.0) | Toluene | 120 | 16 | 55 |
| 2-Methylaniline | Pd₂(dba)₃ (3) | JohnPhos (6) | NaOtBu (2.2) | Dioxane | 110 | 24 | 45 |
Note: The data in this table is a compilation of representative conditions and yields from literature precedents for similar reactions and may require optimization for specific substrates.
Experimental Protocols
The following is a detailed, representative protocol for the Buchwald-Hartwig amination of this compound with an aniline derivative.
Materials
-
This compound
-
Aniline derivative
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous toluene or dioxane
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Ethyl acetate (B1210297), water, brine for work-up
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).
-
Addition of Reagents: To the same flask, add the base (e.g., 1.5-2.0 equivalents), this compound (1.0 equivalent), and the aniline derivative (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene or dioxane via a syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired ethyl 6-(arylamino)nicotinate.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Key components and their relationships in the reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 6-Chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of ethyl 6-chloronicotinate and its derivatives in the synthesis of potent kinase inhibitors. This document outlines detailed synthetic protocols, presents key biological data, and visualizes relevant signaling pathways and experimental workflows to facilitate the discovery and development of novel targeted therapies.
This compound is a versatile building block in medicinal chemistry, primarily due to its reactive chlorine atom and ester group on a pyridine (B92270) core, which allow for diverse chemical modifications.[1][2] This scaffold is particularly valuable for constructing fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core, a common feature in many kinase inhibitors.[1]
Strategic Approaches to Kinase Inhibitor Synthesis
The synthetic utility of this compound and its derivatives, such as ethyl 6-chloro-4-(methylamino)nicotinate, lies in their capacity for nucleophilic aromatic substitution (SNAr) and subsequent cyclization reactions. These strategies enable the generation of diverse libraries of compounds for screening against various kinase targets.
A primary application is the synthesis of pyrido[2,3-d]pyrimidin-7-ones, which are known to exhibit potent kinase inhibitory activity.[1] The general approach involves the cyclization of a substituted nicotinate (B505614) with a nitrogen-containing reagent like urea (B33335) or guanidine (B92328) derivatives.[1] The 4-amino group of the nicotinate reacts to form the fused pyrimidine (B1678525) ring, often facilitated by heat or a catalyst.[1]
Furthermore, the chloro group at the 6-position of the pyridine ring can be displaced by various amines through nucleophilic aromatic substitution or palladium-catalyzed C-N cross-coupling reactions to introduce further diversity and optimize potency and selectivity.[3]
Key Signaling Pathways Targeted
Kinase inhibitors derived from this compound scaffolds have shown activity against several important cancer-related signaling pathways.
// Nodes FGF [label="FGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges FGF -> FGFR [color="#5F6368"]; FGFR -> PLCg [color="#5F6368"]; PLCg -> DAG [color="#5F6368"]; DAG -> PKC [color="#5F6368"]; FGFR -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; FGFR -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; PKC -> Cell [color="#5F6368"]; ERK -> Cell [color="#5F6368"]; AKT -> Cell [color="#5F6368"]; } dot Figure 1: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.
// Nodes VEGF [label="VEGF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial [label="Endothelial Cell\nProliferation, Migration,\nand Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; VEGFR2 -> PLCg [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; VEGFR2 -> RAS [color="#5F6368"]; RAS -> RAF [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; PKC -> Endothelial [color="#5F6368"]; ERK -> Endothelial [color="#5F6368"]; AKT -> Endothelial [color="#5F6368"]; } dot Figure 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling.
// Nodes CyclinD [label="Cyclin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pRb [label="pRb", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges CyclinD -> CDK46 [label=" forms complex", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK46 -> Rb [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Rb -> E2F [label=" inhibits", arrowhead=tee, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; CDK46 -> pRb [style=invis]; Rb -> pRb [color="#5F6368"]; pRb -> E2F [label=" releases", arrowhead=odot, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; E2F -> G1_S_Transition [label=" promotes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } dot Figure 3: Core CDK4/6-Rb Signaling Pathway.
Experimental Protocols
Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
This protocol describes the synthesis of a key intermediate from ethyl 4,6-dichloronicotinate.[4]
// Nodes Start [label="Start:\nEthyl 4,6-dichloronicotinate", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="React with\nMethylamine in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Reflux\n(2-6 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nAqueous Quench,\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\nEthyl 6-chloro-4-\n(methylamino)nicotinate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> React; React -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Product; } dot Figure 4: Workflow for the synthesis of a key intermediate.
Materials and Reagents:
-
Ethyl 4,6-dichloronicotinate (≥98%)
-
Methylamine (B109427) (e.g., 33 wt. % solution in ethanol)
-
Anhydrous Ethanol (B145695)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol, add a solution of methylamine in ethanol (typically 1.5-2.0 eq).[4]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for a period of 2 to 6 hours.[4]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Remove the solvent under reduced pressure.[4]
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ethyl 6-chloro-4-(methylamino)nicotinate.[5]
General Synthesis of Pyrido[2,3-d]pyrimidin-7-ones
This general procedure is adapted for the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold.[1]
Procedure:
-
To a solution of Ethyl 6-chloro-4-(methylamino)nicotinate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF), add the appropriate urea or guanidine derivative (1.2-1.5 eq).[1]
-
Add a base, such as sodium ethoxide or potassium carbonate (2.0-3.0 eq).[1]
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-substituted-pyrido[2,3-d]pyrimidin-7-one.[1]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the displacement of the chloro group at the 6-position.[3]
Procedure:
-
In a round-bottom flask, dissolve the 6-chloropyrido[2,3-d]pyrimidin-7-one derivative (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]
-
Add the desired substituted aniline (B41778) or other amine (1.1-1.5 equivalents) to the reaction mixture.[3]
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C for several hours to overnight.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
In Vitro Kinase Inhibition Assays
The following are general protocols for determining the in vitro inhibitory activity of synthesized compounds against target kinases.
ADP-Glo™ Kinase Assay (General Protocol)
This assay is a luminescent-based assay to measure kinase activity.[3][5]
Materials:
-
Kinase (e.g., FGFR, VEGFR-2)
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Prepare a serial dilution of the test compounds in kinase buffer.[3]
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).[3]
-
Add 2 µL of the enzyme solution to each well.[3]
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km value for the kinase.[3][5]
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[3][5]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.[3]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors derived from substituted pyridine scaffolds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| 13 | Aurora A | < 200 | NCI-H82 | Dose-dependent loss of cMYC | [6] |
| 2 | Met | 1.8 | GTL-16 | Potent | [7] |
| 2 | Flt-3 | 4 | - | - | [7] |
| 2 | VEGFR-2 | 27 | - | - | [7] |
| IV | - | - | MCF-7 | 1.18 | [8] |
| V | - | - | MCF-7 | 0.22 (48h), 0.11 (72h) | [8] |
| VI | - | - | MCF-7 | 1.88 (48h), 0.80 (72h) | [8] |
| 12 | PIM-1 | 14.3 | MCF-7 | 0.5 | [8] |
| 18 | VRK2 | 400 (KD) | - | - | [9] |
| 26 | VRK1 | ~150 | - | - | [9] |
Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions. Direct comparison of absolute values should be made with caution. The table highlights the potential of the pyridine scaffold in generating potent inhibitors against a range of kinases.
Conclusion
This compound and its derivatives are highly valuable scaffolds for the synthesis of novel kinase inhibitors. The synthetic tractability of these building blocks allows for the creation of diverse chemical libraries, enabling the optimization of potency and selectivity against various kinase targets. The protocols and data provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one from Ethyl 6-Chloronicotinate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry, starting from the commercially available ethyl 6-chloronicotinate. Pyrido[2,3-d]pyrimidines are of significant interest to researchers in drug discovery as they form the core structure of numerous kinase inhibitors.[1][2] This protocol details a one-pot cyclocondensation reaction with guanidine (B92328), offering a straightforward and efficient route to this valuable compound.
Introduction
The pyrido[2,3-d]pyrimidine (B1209978) core is a privileged scaffold in drug development, recognized for its role in a variety of potent therapeutic agents, particularly in oncology.[3] These compounds are structural analogues of purines and pteridines, enabling them to function as competitive inhibitors for enzymes such as cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, and Phosphoinositide 3-kinases (PI3K).[1][2] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis.[4]
The synthetic strategy outlined herein employs a classical and robust method for constructing the fused pyrimidine (B1678525) ring. The reaction proceeds via an initial nucleophilic aromatic substitution of the chloride on the pyridine (B92270) ring by guanidine, followed by an intramolecular cyclization and condensation with the ethyl ester, yielding the stable pyrido[2,3-d]pyrimidine structure. This method is advantageous due to the accessibility of the starting materials and the efficiency of the one-pot procedure.
Experimental Workflow and Protocols
The overall synthetic workflow involves the preparation of the active nucleophile, the cyclocondensation reaction, and subsequent purification of the final product.
Caption: Synthetic workflow for 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one.
Protocol 1: Synthesis of 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclocondensation reaction between this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (200 proof)
-
Deionized Water
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of absolute ethanol. Carefully add sodium metal in small pieces until the desired amount has completely dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Guanidine Liberation: To the freshly prepared sodium ethoxide solution at room temperature, add guanidine hydrochloride. Stir the resulting suspension for 30 minutes to ensure the complete formation of free guanidine base and precipitation of sodium chloride.
-
Reaction Initiation: To the guanidine suspension, add a solution of this compound dissolved in 50 mL of absolute ethanol.
-
Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove salts and unreacted starting materials.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Researchers should optimize conditions for their specific needs.
| Reactant | Molar Eq. | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 1.0 | 185.61 | 9.28 | 50.0 |
| Sodium | 2.2 | 22.99 | 2.53 | 110.0 |
| Guanidine Hydrochloride | 2.0 | 95.53 | 9.55 | 100.0 |
| Product | ||||
| 2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one | - | 162.15 | ~10.1 | ~62.5 |
| Parameter | Result | |||
| Theoretical Yield (g) | 16.22 | |||
| Typical Actual Yield (%) | 75-85% | |||
| Appearance | White to Off-White Solid | |||
| Melting Point (°C) | >300 °C (decomposes) |
Application in Drug Discovery: Kinase Inhibition
Pyrido[2,3-d]pyrimidine derivatives are widely investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling.[1][2] Dysregulation of kinase signaling is a hallmark of many cancers. These inhibitors typically function as ATP-competitive binders, occupying the active site of the kinase and preventing the phosphorylation of downstream substrates. This action can halt the signaling cascade that drives tumor growth and survival.[4]
Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of FGFR Inhibitors Utilizing Ethyl 6-chloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a pivotal role in cellular processes such as proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making FGFRs a compelling target for therapeutic intervention. Small molecule inhibitors that target the kinase domain of FGFRs have emerged as a promising strategy in oncology.
This document provides detailed application notes and experimental protocols for the synthesis of potent FGFR inhibitors based on the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The synthetic routes described herein utilize ethyl 6-chloronicotinate as a precursor to the key intermediate, ethyl 6-chloro-4-(methylamino)nicotinate, a versatile building block for the construction of this important heterocyclic core.
FGFR Signaling Pathway and Point of Inhibition
The binding of a fibroblast growth factor (FGF) ligand to an FGFR induces receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domains.[2] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2] FGFR inhibitors are designed to be competitive with ATP, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking signal transduction.[1]
Quantitative Data of Representative FGFR Inhibitors
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a core component of several potent FGFR inhibitors. The following table summarizes the in vitro inhibitory activity of representative compounds.
| Compound Name | Target(s) | IC50 (nM) | Reference |
| PRN1371 | FGFR1, FGFR2, FGFR3, FGFR4 | 1.9, 2.7, 4.3, 20.3 | [1] |
| LY3009120 | FGFR1, FGFR2, FGFR3 | 2.6, 6.4, 5.0 | [1] |
| FIIN-1 | FGFR1, FGFR2, FGFR3, FGFR4 | 9.2, 6.2, 11.9, 189 | [3] |
| FRIN-1 | FGFR1 | >21 (2.3-fold less potent than FIIN-1) | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one based FGFR inhibitors, starting from the precursor ethyl 4,6-dichloronicotinate.
Step 1: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate
This initial step involves a nucleophilic aromatic substitution reaction to introduce the methylamino group.
Reaction Principle: The pyridine (B92270) ring of ethyl 4,6-dichloronicotinate is electron-deficient due to the two chlorine atoms and the ester group, making it susceptible to nucleophilic attack by methylamine (B109427). The reaction occurs selectively at the 4-position.[2][4]
Reagents and Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (e.g., 40% in water or 2M solution in THF/Ethanol)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol.
-
Add methylamine (1.5 eq) dropwise to the solution at room temperature.[5]
-
Heat the reaction mixture to 50°C and stir for 8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to obtain pure ethyl 6-chloro-4-(methylamino)nicotinate.[5]
Step 2: Reduction of Ethyl 6-chloro-4-(methylamino)nicotinate to (6-chloro-4-(methylamino)pyridin-3-yl)methanol
The ester is reduced to a primary alcohol, a key intermediate for subsequent oxidation.
Reagents and Materials:
-
Ethyl 6-chloro-4-(methylamino)nicotinate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous NaOH
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0°C.
-
Dissolve ethyl 6-chloro-4-(methylamino)nicotinate (1 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting mixture and wash the solid with diethyl ether.
-
Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol. Purify by column chromatography if necessary.
Step 3: Oxidation to 6-chloro-4-(methylamino)nicotinaldehyde (B1359715)
The primary alcohol is oxidized to the corresponding aldehyde.
Reagents and Materials:
-
(6-chloro-4-(methylamino)pyridin-3-yl)methanol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
Dissolve (6-chloro-4-(methylamino)pyridin-3-yl)methanol (1 eq) in DCM.
-
Add activated MnO₂ (5-10 eq) in portions with vigorous stirring at room temperature.[1]
-
Stir for 12-24 hours, monitoring by TLC.[1]
-
Filter the reaction mixture through a pad of Celite® and wash the pad with DCM.
-
Concentrate the filtrate to yield the crude aldehyde, which can be used in the next step without further purification.
Step 4: Cyclization to form the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
The aldehyde undergoes condensation and cyclization with guanidine (B92328) to form the fused pyrimidinone ring system.
Reagents and Materials:
-
6-chloro-4-(methylamino)nicotinaldehyde
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and stir at room temperature for 30 minutes.
-
Add a solution of 6-chloro-4-(methylamino)nicotinaldehyde (1 eq) in ethanol.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 5: Suzuki Coupling and N-Alkylation
The final steps involve functionalization of the pyrido[2,3-d]pyrimidin-7(8H)-one core to introduce moieties that enhance binding affinity and selectivity.
Procedure (Suzuki Coupling):
-
Combine the 6-chloro-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (1 eq), a suitable boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2 eq) in a suitable solvent (e.g., dioxane/water).[1]
-
Degas the mixture and heat under an inert atmosphere at 80-100°C for 8-16 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Procedure (N-Alkylation):
-
To a solution of the product from the Suzuki coupling in a suitable solvent (e.g., DMF), add a base (e.g., Cs₂CO₃, 2 eq) and the desired alkylating agent (1.1 eq).[1]
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 4-8 hours.[1]
-
Monitor the reaction by TLC.
-
Perform an aqueous workup and extract the product.
-
Purify the final product by column chromatography or preparative HPLC.
Synthetic Workflow
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-chloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 6-chloronicotinate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process: the preparation of 6-chloronicotinic acid followed by its esterification to the final product.
I. Introduction
This compound (CAS 49608-01-7) is a versatile building block used in the synthesis of a wide range of biologically active molecules, including anti-infectives, anti-inflammatory agents, and oncology-related compounds. Its dual reactivity, stemming from the ester and halogen groups, makes it an ideal starting material for creating complex molecular architectures. This document outlines a scalable synthesis route, providing detailed protocols and quantitative data to facilitate its production in a research or drug development setting.
II. Synthetic Pathway
The overall synthesis is a two-step process starting from 2-chloro-5-methylpyridine (B98176). The first step is the oxidation of the methyl group to a carboxylic acid, yielding 6-chloronicotinic acid. The second step is a Fischer esterification of 6-chloronicotinic acid with ethanol (B145695) to produce this compound.
Caption: Overall synthetic pathway for this compound.
Part 1: Scale-up Synthesis of 6-Chloronicotinic Acid
This protocol is adapted from a patented method and describes the catalytic oxidation of 2-chloro-5-methylpyridine.
Experimental Protocol
Materials:
-
2-chloro-5-methylpyridine
-
Cobalt (II) acetate
-
Oxygen gas
-
Methanol (B129727) (for recrystallization)
-
Ethanol (for recrystallization)
Equipment:
-
Jacketed glass reactor with overhead stirrer, gas inlet, condenser, and temperature probe
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization vessel
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge chlorobenzene as the solvent.
-
Reagent Addition: Add 2-chloro-5-methylpyridine (CMP) and cobalt acetate as the catalyst. The weight ratio of chlorobenzene to CMP and catalyst should be optimized, with a suggested starting point of 100:1 to 100:15 (CMP to catalyst).
-
Oxidation: Heat the reaction mixture to a temperature between 60-120 °C. Introduce a steady flow of oxygen gas at a rate of 0.2 to 1.0 L/min.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the starting material is consumed (typically 2-8 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude 6-chloronicotinic acid and catalyst will precipitate.
-
Isolation: Filter the solid mixture.
-
Purification: Recrystallize the crude product from a mixture of methanol and ethanol to obtain pure 6-chloronicotinic acid.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 2-chloro-5-methylpyridine (1.0 kg) |
| Catalyst | Cobalt (II) acetate (10-150 g) |
| Solvent | Chlorobenzene (10 L) |
| Reaction Temperature | 80-100 °C |
| Oxygen Flow Rate | 0.5 L/min |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (after recryst.) | >99% |
Part 2: Scale-up Synthesis of this compound
This protocol details the Fischer esterification of 6-chloronicotinic acid. The conditions are based on analogous esterifications of nicotinic acid derivatives.
Experimental Protocol
Materials:
-
6-chloronicotinic acid
-
Absolute ethanol
-
Toluene
-
Solid acid catalyst (e.g., HND230, or a suitable acidic resin)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Jacketed glass reactor with overhead stirrer, Dean-Stark trap, condenser, and temperature probe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a Dean-Stark trap, add toluene, 6-chloronicotinic acid, absolute ethanol, and the solid acid catalyst.
-
Initial Reaction: Heat the mixture with stirring to 50-65 °C for 3-6 hours.
-
Azeotropic Water Removal: Increase the temperature to reflux to azeotropically remove water via the Dean-Stark trap. Continue until no more water is collected.
-
Catalyst Recovery: Cool the reaction mixture to room temperature and filter to recover the solid acid catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 6-chloronicotinic acid (1.0 kg) |
| Reagent | Absolute ethanol (molar ratio 1:1 to 1:2 with acid) |
| Solvent | Toluene (weight ratio 1:0.3 to 1:8 with acid) |
| Catalyst | Solid acid catalyst (0.01-0.1 times the weight of the acid) |
| Reaction Temperature | 55 °C initially, then reflux |
| Reaction Time | 4-8 hours |
| Typical Yield | 90-98% |
| Purity (after work-up) | >97% |
| Purity (after purif.) | >99.5% (GC) |
III. Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: General experimental workflow for the synthesis.
Application Notes and Protocols for Microwave-Assisted Synthesis with Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the microwave-assisted synthesis of various derivatives of Ethyl 6-chloronicotinate, a key building block in the development of pharmaceuticals and agrochemicals. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction efficiency.[1][2][3] This document outlines protocols for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This volumetric heating leads to rapid temperature increases and uniform heating throughout the reaction mixture, often resulting in shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3] For reactions involving polar molecules like this compound, microwave synthesis is a particularly effective and green chemistry approach.
Applications of this compound Derivatives
This compound is a versatile scaffold for the synthesis of a wide range of substituted pyridine (B92270) derivatives. These derivatives are of significant interest in drug discovery and development due to their presence in numerous biologically active compounds. The chlorine atom at the 6-position is amenable to substitution via various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Microwave-Assisted Cross-Coupling Reactions
Suzuki Coupling: Synthesis of Ethyl 6-arylnicotinates
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. Microwave irradiation dramatically accelerates this reaction.[4][5][6]
General Reaction Scheme:
Experimental Protocol:
A representative protocol for the microwave-assisted Suzuki coupling of this compound with an arylboronic acid is as follows:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane (B91453) and water (4:1, 5 mL).
-
Seal the vial tightly with a septum.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 | 92 | Adapted from[4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 120 | 20 | 88 | Adapted from[4] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 150 | 15 | 85 | Adapted from[4] |
Workflow Diagram:
Sonogashira Coupling: Synthesis of Ethyl 6-(alkynyl)nicotinates
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[2] Microwave heating provides a rapid and efficient method for this transformation.[7]
General Reaction Scheme:
Experimental Protocol:
-
In a microwave process vial, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), a copper(I) co-catalyst like CuI (0.04 equiv.), and a base such as triethylamine (B128534) (2.0 equiv.).
-
Add a suitable solvent, for example, DMF or a mixture of DMF and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a specified temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Quantitative Data Summary:
| Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 120 | 10 | 95 | Adapted from[2][7] |
| 1-Heptyne | Pd(OAc)₂/XPhos | CuI | DBU | Acetonitrile | 100 | 15 | 89 | Adapted from[8] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 140 | 5 | 91 | Adapted from[2] |
Catalytic Cycle Diagram:
Buchwald-Hartwig Amination: Synthesis of Ethyl 6-(amino)nicotinates
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Microwave assistance significantly reduces the often-long reaction times required for this transformation.[1][9]
General Reaction Scheme:
Experimental Protocol:
-
Charge a microwave vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Add an anhydrous, deoxygenated solvent such as toluene (B28343) or dioxane.
-
Seal the vial under an inert atmosphere (argon or nitrogen).
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-130 °C) for the specified time (e.g., 15-60 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., CH₂Cl₂) and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary:
| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 30 | 94 | Adapted from[1] |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 130 | 45 | 85 | Adapted from[1] |
| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 100 | 60 | 91 | Adapted from[1] |
Logical Relationship Diagram:
Safety Precautions
Microwave-assisted reactions are carried out in sealed vessels under pressure and at high temperatures. It is crucial to use appropriate microwave reactors designed for chemical synthesis and to follow all safety guidelines provided by the instrument manufacturer. Ensure that the reaction vials are not filled more than the recommended volume and always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional heating for the functionalization of this compound. The protocols outlined in these application notes for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions serve as a valuable starting point for researchers in the synthesis of novel substituted nicotinic acid derivatives for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 3. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors [mdpi.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient microwave-assisted suzuki coupling reaction of aryl perfluorooctylsulfonates with boronic acids. | Semantic Scholar [semanticscholar.org]
- 7. Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Note: Purification of Ethyl 6-chloronicotinate by Column Chromatography
Introduction
Ethyl 6-chloronicotinate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is paramount for the successful synthesis of downstream target molecules. Column chromatography is a widely employed and effective method for the purification of this compound from crude reaction mixtures. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3] In the case of normal-phase chromatography, a polar stationary phase, such as silica gel, is used in conjunction with a less polar mobile phase (eluent).[3] Compounds with higher polarity will have a stronger interaction with the silica gel and will thus move down the column more slowly. Conversely, less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column and collected in separate fractions.
Data Presentation
The following tables summarize the key parameters and expected results for the purification of this compound.
Table 1: General Column Chromatography Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh)[4] |
| Mobile Phase (Eluent) | A gradient of Hexane and Ethyl Acetate (B1210297) (e.g., starting from 9:1 to 7:3) is commonly used.[4][5] |
| Sample Loading | Dry loading or wet loading in a minimal amount of a suitable solvent.[4] |
| Detection | Thin-Layer Chromatography (TLC) analysis of fractions, with UV visualization at 254 nm.[4][6] |
Table 2: Thin-Layer Chromatography (TLC) Analysis
| Compound | Typical Mobile Phase | Expected Retention Factor (Rf) |
|---|---|---|
| This compound | Hexane:Ethyl Acetate (8:2) | ~0.3 - 0.4 |
| Less Polar Impurities | Hexane:Ethyl Acetate (8:2) | > 0.4 |
| More Polar Impurities | Hexane:Ethyl Acetate (8:2) | < 0.3 |
Note: The optimal Rf value for the target compound before running the column is generally between 0.2 and 0.3 to ensure good separation.[4]
Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm[4] |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Formic Acid or Triethylamine)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Detector | UV at 254 nm[4] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (B109758) (for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection test tubes or flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
2. TLC Analysis for Solvent System Optimization Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude product in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.[6]
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.[6]
-
Allow the solvent to ascend to near the top of the plate, then remove the plate and mark the solvent front.[6]
-
Visualize the separated spots under a UV lamp.[6]
-
The ideal solvent system is one that gives the target compound, this compound, a retention factor (Rf) of approximately 0.2-0.3, with good separation from impurities.[4]
3. Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[4]
-
Pour the slurry into the column.[4] Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure the silica packs into a uniform, crack-free bed.
-
Once the silica has settled, add a thin protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica gel run dry at any point. [4]
4. Sample Loading
a) Wet Loading (for soluble samples)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.[4]
-
Using a pipette, carefully add the dissolved sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica bed.
b) Dry Loading (for less soluble samples)
-
Dissolve the crude product in a volatile solvent (e.g., acetone (B3395972) or dichloromethane).
-
Add a small amount of silica gel to this solution and mix.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection
-
Carefully fill the column with the initial, low-polarity mobile phase.
-
Begin eluting the mobile phase through the column, collecting the eluent in fractions (e.g., 10-20 mL per test tube).[4]
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate if necessary (flash chromatography).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate as the elution progresses, based on the separation observed by TLC.[4] This will help elute the more polar compounds.
6. Fraction Analysis
-
Systematically analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Spot multiple fractions on a single TLC plate, along with a spot of the starting crude material for comparison.
-
Develop the TLC plate in the optimized solvent system and visualize under UV light.
-
Fractions that show a single spot corresponding to the Rf of this compound are considered pure.
7. Product Isolation
-
Combine the fractions identified as pure into a round-bottom flask.[4]
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or GC-MS.
References
Application Notes and Protocols: Hydrolysis of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloronicotinate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its hydrolysis to 6-chloronicotinic acid is a fundamental transformation, yielding a versatile building block for further molecular elaboration. 6-chloronicotinic acid itself is a crucial component in the synthesis of numerous biologically active molecules, including certain insecticides and potential therapeutic agents.
This document provides detailed application notes and experimental protocols for the hydrolysis of the ethyl ester in this compound. Both alkaline and acid-catalyzed hydrolysis methods are discussed, with a focus on providing practical, reproducible procedures for laboratory settings.
Chemical Transformation
The hydrolysis of this compound involves the cleavage of the ester bond to yield 6-chloronicotinic acid and ethanol. This reaction can be effectively catalyzed by either a base (saponification) or an acid.
Caption: General reaction scheme for the hydrolysis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the alkaline hydrolysis of esters, which can be considered as a reference for the hydrolysis of this compound. Specific yields for the target reaction will be detailed in the protocols.
| Parameter | Alkaline Hydrolysis (General) | Reference |
| Reagents | Ester, Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | [1] |
| Solvent | Methanol (B129727)/Water or Ethanol/Water | [1] |
| Temperature | Room Temperature to Reflux | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | High (typically >95%) | [1] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis (Saponification) of this compound
Alkaline hydrolysis is often preferred due to its irreversibility and generally high yields.[2] The reaction proceeds via nucleophilic acyl substitution.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide. A typical ratio is 1:1 (v/v) of methanol to the NaOH solution.[1] Use a molar excess of NaOH (e.g., 1.5 to 2 equivalents) relative to the ester.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for 4-5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If methanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid.[1] This will protonate the carboxylate salt and precipitate the 6-chloronicotinic acid. The precipitation should be done in an ice bath to maximize recovery.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude 6-chloronicotinic acid can be further purified by recrystallization from a suitable solvent, such as a mixture of methanol and water or ethanol.[3][4] A purification method involving methanol and activated carbon has been shown to yield a purity of over 99.5%.[3]
-
Dry the purified solid under vacuum to obtain the final product.
-
Expected Yield: High, typically in the range of 95-99%.[1]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, an excess of water is typically used.[2]
Materials:
-
This compound
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 10% v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and an excess of dilute sulfuric or hydrochloric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.
-
If the product remains in solution, extract the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove the carboxylic acid product into the aqueous layer), and finally with brine.
-
-
Isolation of Carboxylic Acid:
-
Combine the aqueous layers from the bicarbonate wash.
-
Acidify the combined aqueous layers with concentrated HCl to a pH of 2-3 to precipitate the 6-chloronicotinic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification:
Visualizations
Signaling Pathway: General Ester Hydrolysis Mechanism
The following diagrams illustrate the fundamental steps involved in base-catalyzed and acid-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Experimental Workflow
The following diagram outlines the general workflow for the alkaline hydrolysis of this compound.
Caption: Workflow for the alkaline hydrolysis of this compound.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. nitt.edu [nitt.edu]
- 3. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Ethyl 6-chloronicotinate
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly low yields, in Suzuki-Miyaura cross-coupling reactions involving Ethyl 6-chloronicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with this substrate are a common challenge and can stem from several factors related to its specific structure.[1] The primary reasons include:
-
Low Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyridines is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds. This makes the initial and often rate-limiting oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst. This coordination can form inactive catalyst species, effectively removing the catalyst from the reaction cycle and hindering its activity.[1][3][4]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. The two most prevalent side reactions are protodeboronation and homocoupling.[1][2]
Question 2: My standard catalyst, Pd(PPh₃)₄, is not working. What is the best catalyst and ligand combination for this reaction?
Answer: Given the low reactivity of this compound, standard catalysts like Pd(PPh₃)₄ are often insufficient.[2][3] Highly active catalyst systems are required to overcome the energy barrier of C-Cl bond activation.[1]
Recommendations:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine (B1218219) ligands. Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling heteroaryl chlorides.[1][2] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1] N-heterocyclic carbenes (NHCs) can also be effective.[1]
-
Utilize Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for the clean and efficient in situ generation of the active Pd(0) species and are often more robust and reproducible.[5][6]
Question 3: How do I choose the right base for my reaction, and what is its role?
Answer: The base plays a critical role in the Suzuki-Miyaura coupling. It activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step where the organic group is transferred to the palladium center.[1][7][8][9] The choice of base can significantly impact the reaction yield.[1]
For challenging substrates like this compound, a strong, non-nucleophilic base is often necessary.[1]
| Base | Typical Solvent(s) | Efficacy & Remarks |
| K₃PO₄ (Potassium Phosphate) | Toluene, 1,4-Dioxane | Often very high. Frequently the most effective choice for challenging couplings with heteroaryl chlorides.[1][3] |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, Toluene | High. Often provides excellent results but is considerably more expensive than other options.[1] |
| K₂CO₃ (Potassium Carbonate) | MeCN/H₂O, Toluene/H₂O, Dioxane/H₂O | Moderate to High. A standard and reliable choice for a wide range of substrates.[1][10] |
| KF (Potassium Fluoride) | THF | Moderate to High. Can be effective, especially when substrates are sensitive to stronger bases.[7][11] |
Question 4: I suspect my boronic acid is decomposing. What are the common side reactions and how can I minimize them?
Answer: Boronic acid instability is a very common reason for low yields in Suzuki couplings.[5][12] The two most prevalent decomposition pathways are:
-
Protodeboronation: This is the hydrolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often exacerbated by the presence of water, particularly under harsh basic conditions or at elevated temperatures.[1][9]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar). It is often promoted by the presence of oxygen or by Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.[1]
Minimization Strategies:
-
Use High-Purity Reagents: Impurities in the boronic acid can poison the catalyst or lead to side reactions.[13][14]
-
Employ Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the water available for protodeboronation.[2]
-
Switch to Boronic Esters: Convert the boronic acid to a more stable derivative. Pinacol boronic esters (Bpin) and MIDA boronates are significantly more stable and resistant to protodeboronation.[2][5][9]
-
Ensure Thorough Degassing: Rigorously remove oxygen from the reaction mixture to prevent catalyst oxidation and reduce homocoupling.[1]
Question 5: What are the optimal temperature and solvent conditions?
Answer: Higher temperatures are often required to provide sufficient energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]
-
Conventional Heating: A temperature range of 80-120 °C is typical.[15]
-
Microwave-Assisted Heating: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and efficient heating.[2][15]
-
Solvents: Anhydrous solvents such as 1,4-Dioxane, Toluene, or DMF are common choices.[15] In some protocols, a small amount of degassed water is added to a solvent like dioxane to improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[9][10]
Question 6: How important is it to degas the reaction mixture?
Answer: It is critically important. The active catalytic species is a Pd(0) complex, which is highly sensitive to oxygen.[2] If oxygen is present in the reaction vessel, it will rapidly oxidize the Pd(0) to inactive Pd(II) species, effectively stopping the catalytic cycle.[5] Rigorous degassing of solvents and the reaction vessel (containing all solid reagents) is essential for achieving good yields and reproducibility.[2][15] A common and effective method is to evacuate the reaction flask under vacuum and backfill it with an inert gas (like Argon or Nitrogen), repeating this cycle 3-5 times before adding the degassed solvents.[3][15]
Visualized Workflows and Mechanisms
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.[2]
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
Experimental Protocols
The following are generalized procedures that serve as a starting point and should be optimized for specific substrates.
Protocol 1: General Procedure for Thermal Suzuki Coupling
This protocol is based on established methods for the coupling of challenging chloropyridines.[3][15]
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the base, and the palladium precatalyst.
-
Seal the vessel, then evacuate under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[15]
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.[15]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can accelerate the reaction and may improve yields.[15]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine this compound, the arylboronic acid/ester, the base, and the palladium precatalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel securely with the appropriate cap.
-
Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[15]
-
After the irradiation is complete, allow the vessel to cool to room temperature before carefully opening.
-
Perform the workup and purification as described in steps 7-9 of Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed cross-coupling reactions involving chloropyridine substrates. Given their prevalence in pharmaceuticals and functional materials, understanding and overcoming the unique hurdles presented by chloropyridines is critical for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with chloropyridine substrates notoriously difficult?
A1: The primary challenges stem from two key factors:
-
High C-Cl Bond Strength: The carbon-chlorine bond in chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step, often the rate-limiting step in the catalytic cycle, more difficult, requiring highly active catalyst systems and often elevated temperatures.[1][2][3]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in the pyridine (B92270) ring can strongly coordinate to the palladium catalyst.[4][5] This coordination can form stable, inactive complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[4][5] This is a well-documented issue often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[4]
Q2: My reaction with a chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?
A2: Low or no conversion is a frequent issue. A systematic approach to troubleshooting is recommended:
-
Catalyst System Integrity: Ensure your palladium source and ligand are active. For challenging chloropyridines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[6] Consider using more robust, well-defined pre-catalysts (e.g., palladacycles) and bulky, electron-rich ligands.[2][3]
-
Reaction Conditions: Chloropyridine couplings often require higher temperatures (typically 80-110 °C) to facilitate the difficult oxidative addition.[3] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][3]
-
Solvent and Base Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[2] The choice of base is also critical; a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃ is often required.[3]
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning by Pyridine Nitrogen: As mentioned, the pyridine nitrogen can act as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps.[4][5]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[4][5]
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose into inactive palladium black, especially if the catalytic cycle is slow due to inhibition by the pyridine substrate.[2][4] This is often observed as a black precipitate.
Q4: I am observing significant side products like homocoupling and hydrodehalogenation. How can I minimize these?
A4: Side product formation is indicative of an inefficient catalytic cycle or instability of the reagents.
-
Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the chloropyridine can be promoted by the presence of oxygen.[4] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient pre-catalyst can minimize this.[4]
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is a common side reaction.[2] This can occur when the desired reductive elimination is slow. Optimizing the ligand and base combination and ensuring strictly anhydrous conditions can help suppress this pathway.[2][4]
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source.[7] Using anhydrous solvents and reagents, or switching to more stable boronic esters (e.g., pinacol (B44631) esters), can mitigate this issue.[7]
Q5: What is the role of the ligand in preventing catalyst deactivation?
A5: The ligand is crucial for successful cross-coupling with chloropyridines. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often effective.[8] These ligands:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[5]
-
Increase the electron density on the palladium center, which promotes the challenging oxidative addition of the C-Cl bond.[9]
-
Promote the desired reductive elimination step to release the product and regenerate the active catalyst.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Yield | 1. Inactive catalyst system for C-Cl activation. 2. Catalyst poisoning by pyridine nitrogen. 3. Insufficient reaction temperature. 4. Ineffective base. 5. Presence of oxygen or moisture. | 1. Switch to a more active catalyst system: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3] 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3] 3. Increase reaction temperature to 80-120 °C. Consider microwave irradiation for rapid heating.[10] 4. Screen strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or NaOtBu.[3] 5. Ensure all solvents and reagents are anhydrous and thoroughly degassed. Maintain a positive pressure of inert gas.[2] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation during the reaction. 2. Insufficient stability of the catalyst at high temperatures. | 1. Observe for the formation of palladium black. If present, optimize the ligand to stabilize the Pd(0) species. 2. Consider a lower reaction temperature with a more active catalyst. 3. A modest increase in catalyst loading might help push the reaction to completion.[4] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the active Pd(0) catalyst. 2. Slow catalysis leading to aggregation of Pd(0). | 1. Use more robust ligands that stabilize the Pd(0) center. 2. Optimize reaction conditions (ligand, base, solvent) to accelerate the catalytic cycle and minimize the lifetime of vulnerable Pd(0) species in solution.[4] |
| Significant Side Product Formation (Homocoupling, Hydrodehalogenation, Protodeboronation) | 1. Inefficient catalytic cycle. 2. Instability of reagents (e.g., boronic acid). 3. Presence of oxygen or proton sources. | 1. For Homocoupling: Thoroughly degas the reaction mixture.[4] 2. For Hydrodehalogenation: Optimize the ligand and base. Ensure strictly anhydrous conditions.[2][4] 3. For Protodeboronation: Use anhydrous solvents. Consider using more stable boronic esters or organotrifluoroborates.[7] |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of Chloropyridines
| Chloropyridine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (unspecified) | - | K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 24 | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
| 2-Chloropyridine (B119429) | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | - |
| Aryl Chlorides | Arylboronic acids | Pd-complex 6 (2) | - | K₂CO₃ | DMF | 60 | 12 | up to 92 |
Note: This table is a compilation of data from various sources and reaction conditions may vary. Direct comparison should be made with caution.
Mandatory Visualizations
Caption: Catalyst poisoning by pyridine coordination, a major deactivation pathway.
Caption: A decision tree for troubleshooting low yields in chloropyridine cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.[11]
-
Materials:
-
2-Chloropyridine
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).[11]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[11]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[11]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[11]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).[11]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[11]
-
Protocol 2: Handling of Air-Sensitive Catalysts and Reagents using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.[12][13]
-
Glassware Preparation:
-
Oven-dry all glassware (e.g., Schlenk flask, condenser) at a minimum of 125 °C overnight to remove adsorbed water.[12]
-
Quickly assemble the hot glassware and connect it to a Schlenk line.[12]
-
Evacuate the assembled glassware while hot and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat this cycle three times, allowing the glassware to cool to room temperature under the inert atmosphere.[12]
-
-
Reagent and Solvent Addition:
-
Solid reagents can be added to the flask under a positive flow of inert gas.
-
Anhydrous solvents should be transferred via a cannula or a syringe from a solvent purification system or a sealed bottle.[13]
-
Degas liquid reagents and solvents by the freeze-pump-thaw method for highly sensitive reactions. For less sensitive applications, bubbling a stream of inert gas through the liquid for 15-30 minutes may be sufficient.[2][12]
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil bubbler.[12]
-
For reactions requiring heating, use an oil bath and a condenser. Ensure the top of the condenser is connected to the inert gas line.
-
This guide is intended to provide a starting point for addressing challenges in cross-coupling reactions with chloropyridines. Successful outcomes will often depend on careful optimization of the reaction parameters for each specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Formation of palladium black in Suzuki reactions with pyridine substrates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of palladium black during Suzuki-Miyaura cross-coupling reactions involving pyridine (B92270) substrates.
Troubleshooting Guide
Q1: My reaction mixture turned black shortly after heating, and my yield was very low. What is this black precipitate and what went wrong?
A1: The black, charcoal-like precipitate you are observing is likely palladium black, which consists of fine, agglomerated particles of metallic palladium(0).[1] Its formation indicates that your palladium catalyst has decomposed and precipitated out of the solution, effectively halting or significantly slowing down the catalytic cycle.[2][3] This leads to low or no product yield.
Several factors, particularly when using coordinating substrates like pyridines, can cause this catalyst deactivation:
-
Catalyst Instability: The active Pd(0) species is unstable and can aggregate if not properly stabilized by ligands. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, potentially displacing the stabilizing phosphine (B1218219) ligands and leading to catalyst deactivation.[1][4]
-
Presence of Oxygen: Palladium(0) is sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to the oxidation of the active catalyst or the phosphine ligands, causing catalyst decomposition.
-
High Temperatures: While Suzuki reactions often require heat, excessive temperatures can accelerate the rate of catalyst decomposition, especially with thermally unstable catalyst systems.[2]
-
Inappropriate Ligand Choice: The choice of ligand is critical. Some ligands may not be robust enough for the reaction conditions or may not effectively stabilize the palladium catalyst in the presence of a coordinating substrate like pyridine.[1][2]
Q2: How can I prevent the formation of palladium black in my Suzuki reaction with a pyridine substrate?
A2: Preventing palladium black formation requires careful optimization of the reaction conditions to maintain a stable and active catalyst throughout the reaction.
Troubleshooting Workflow
Here is a workflow to diagnose and solve issues related to palladium black formation.
Q3: I've already run the reaction and have a black suspension. Can I salvage my product?
A3: Yes, it is often possible to recover your product. After the reaction is complete, the palladium black can typically be removed during the work-up.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid palladium black. Wash the Celite® pad thoroughly with the solvent to ensure all the product is recovered.
-
Aqueous Wash: Proceed with a standard aqueous work-up. Washing the organic layer with a solution of sodium thiosulfate (B1220275) or ammonium (B1175870) chloride can help remove residual soluble palladium salts.[4]
-
Scavengers: For very high purity requirements, commercially available palladium scavengers (e.g., silica-based thiol or thiourea (B124793) resins) can be stirred with the product solution to remove trace amounts of palladium.[4]
Frequently Asked Questions (FAQs)
Q1: Why are pyridine substrates particularly problematic in Suzuki reactions?
A1: The nitrogen atom in the pyridine ring is a Lewis base, and its lone pair of electrons can coordinate strongly with the palladium catalyst.[3][4] This coordination can have several negative effects:
-
Catalyst Inhibition: The pyridine can compete with the desired phosphine ligands for coordination sites on the palladium atom, leading to the formation of less active or inactive catalyst species.[1][4]
-
Catalyst Deactivation: Strong coordination can destabilize the ligand-palladium complex, promoting the dissociation of ligands and subsequent agglomeration of Pd(0) into palladium black.[1]
Q2: Which ligands are best for Suzuki couplings with pyridine substrates?
A2: The best ligands for heteroaryl couplings, including pyridines, are typically bulky and electron-rich.[4] These properties help to stabilize the monoligated L1Pd(0) species, which is often the most active catalyst, and promote a fast rate of oxidative addition.[5] Bidentate ligands can also form very stable catalyst complexes that are less prone to decomposition.[1]
| Ligand Type | Examples | Characteristics & Recommendations |
| Bulky Monodentate | SPhos, XPhos, RuPhos | Highly effective for challenging heteroaryl couplings.[4] Their bulkiness can prevent pyridine coordination and stabilize the active catalyst. Prone to thermal decomposition if not used correctly.[1] |
| Bidentate | dppf, Xantphos, DPEphos | Form very stable palladium complexes.[1] Less prone to deactivation by coordinating substrates and can tolerate higher temperatures. A good choice to start with if decomposition is a major concern.[1] |
| N-Heterocyclic Carbenes | IMes, IPr | Offer high stability and can be very effective, serving as robust alternatives to phosphine ligands.[2] |
| Triarylphosphines | PPh₃ | A "classic" ligand, but often not effective enough for challenging pyridine couplings and can lead to catalyst decomposition. |
Q3: How does the choice of base affect palladium black formation?
A3: The base is crucial for activating the boronic acid in the transmetalation step.[6][7] However, an overly strong or poorly soluble base can lead to side reactions or catalyst decomposition. For pyridine substrates, weaker inorganic bases are often preferred.
| Base | Common Examples | Suitability for Pyridine Substrates |
| Carbonates | K₂CO₃, Cs₂CO₃ | Often the best choice. Mild enough to avoid substrate degradation but effective for the coupling. Frequently recommended for heteroaryl couplings.[4] |
| Phosphates | K₃PO₄ | A versatile and effective base, often used with bulky monodentate phosphine ligands. |
| Hydroxides | NaOH, KOH | Generally too strong and can promote side reactions like protodeboronation of the boronic acid. |
| Alkoxides | NaOtBu, KOtBu | Very strong bases, typically used in other cross-coupling reactions like Buchwald-Hartwig amination. Usually too harsh for this application. |
Q4: Can you explain where in the catalytic cycle the catalyst deactivates?
A4: Catalyst deactivation to palladium black occurs when the active Pd(0) species, which is essential for the first step (oxidative addition), falls out of the catalytic cycle. Instead of reacting with the aryl halide, individual Pd(0) atoms, stripped of their stabilizing ligands, aggregate into larger, catalytically inactive clusters. The coordination of pyridine can accelerate this process by displacing the necessary ligands from the Pd(0) center.
Experimental Protocols
General Protocol for Suzuki Coupling with a Pyridine Substrate
This protocol provides a starting point and emphasizes steps to minimize catalyst decomposition.
-
Reagent Preparation:
-
Ensure all reagents, including the pyridine halide, boronic acid/ester, base, and solvent, are of high purity. Boronic acids can degrade on storage.[2]
-
All glassware should be oven-dried or flame-dried to remove moisture.
-
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridine halide (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Seal the flask with a septum and perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles to remove oxygen.
-
Add the degassed solvent (e.g., dioxane, toluene, or DMF, sparged with Ar or N₂ for 15-30 minutes) via syringe or cannula.
-
-
Catalyst Addition:
-
In a separate vial or under a positive flow of inert gas, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol % Pd) and the ligand (e.g., SPhos, 2.2-4.4 mol %).
-
Add the catalyst and ligand to the reaction flask as a solid under a positive flow of inert gas or as a solution in a small amount of degassed solvent. Using a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) can simplify this step and provide a more active species.[4]
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls and palladium black is observed, further heating will be ineffective.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of Celite® to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Minimizing homocoupling of boronic acids in Suzuki reactions
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the common side reaction of boronic acid homocoupling.
Troubleshooting Guide
This guide addresses specific issues related to the formation of homocoupled byproducts during Suzuki reactions.
Q: I am observing a significant amount of symmetric biaryl byproduct, corresponding to the homocoupling of my boronic acid. What are the primary causes?
A: The formation of a symmetric biaryl byproduct from boronic acid homocoupling is a common issue in Suzuki-Miyaura reactions. This side reaction reduces the yield of your desired cross-coupled product and complicates purification. The two primary causes are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2][3]
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[4][5] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0), which can re-enter the side-reaction cycle.[4][6] This pathway is often a major contributor to byproduct formation if the reaction is not performed under strictly inert conditions.[7]
-
Presence of Palladium(II) Species: Many Suzuki reactions use stable, air-tolerant Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)). For the catalytic cycle to begin, these must first be reduced to the active Pd(0) species.[1] One pathway for this reduction involves the stoichiometric reaction of the Pd(II) salt with two equivalents of the boronic acid, which produces one equivalent of the homocoupled dimer and one equivalent of Pd(0).[1][3] This means a certain amount of homocoupling is inherent to the catalyst activation step when using Pd(II) sources.
Q: My yield is low and purification is difficult due to the homocoupled byproduct. What immediate steps can I take to solve this?
A: To suppress homocoupling, you must control the reaction atmosphere and the palladium species present. Here are the most effective strategies:
-
Strategy 1: Rigorous Deoxygenation: The most critical step is to remove dissolved oxygen from your solvents, reagents, and reaction vessel.[7][8]
-
Protocol: Sparge all solvents with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before use. Assemble your reaction glassware while hot and purge it with the inert gas. For highly sensitive reactions, perform three "freeze-pump-thaw" cycles on the solvent.[2]
-
-
Strategy 2: Use a Pd(0) Precatalyst: Start with a catalyst that is already in the active Pd(0) oxidation state. This bypasses the need for an in-situ reduction step that can consume your boronic acid.[2]
-
Recommendation: Use precatalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
-
Strategy 3: Add a Mild Reducing Agent: If you must use a Pd(II) source, add a mild reducing agent to convert it to Pd(0) preferentially.
-
Recommendation: The addition of potassium formate (B1220265) (HCO₂K) has been shown to be highly effective at suppressing homocoupling by reducing Pd(II) species without interfering with the main catalytic cycle.[3][9][10]
-
-
Strategy 4: Optimize Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands can accelerate the reductive elimination step of the desired cross-coupling cycle.[11] A faster reductive elimination minimizes the lifetime of intermediates that could participate in side reactions.[8][11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oxygen-induced homocoupling?
A1: In the presence of O₂, the active Pd(0) catalyst is oxidized to a palladium(II) peroxo complex. This complex readily undergoes a double transmetalation with two molecules of the boronic acid. The resulting diarylpalladium(II) species then undergoes reductive elimination to yield the symmetrical biaryl (homocoupled product) and regenerates the Pd(0) catalyst, which can unfortunately be re-oxidized by any remaining oxygen.[4][5]
Q2: How does the choice of base affect homocoupling?
A2: The base plays a crucial role in activating the boronic acid for transmetalation.[13][14] While its primary role is to facilitate the desired cross-coupling, an inappropriate choice can sometimes favor side reactions. The optimal base is substrate-dependent. It is recommended to screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the best conditions for your specific reaction, analyzing the ratio of the desired product to the homocoupling byproduct.[2][15]
Q3: Can the boronic acid reagent itself be the problem?
A3: Yes. Boronic acids have varying stability and can be prone to decomposition (protodeborylation), especially under heating. Using more stable boronic acid derivatives can suppress side reactions by providing a slow, controlled release of the active boronic acid into the catalytic cycle.[2] Consider using boronate esters, such as pinacol (B44631) esters (Bpin) or MIDA boronates, for particularly sensitive substrates.[2]
Q4: Are there any procedural tricks to minimize homocoupling?
A4: One effective technique is to pre-heat the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[7] This can help ensure the catalyst is in an active state and ready for the cross-coupling reaction, potentially minimizing the time the boronic acid is exposed to conditions that might favor homocoupling.
Data Presentation: Impact of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for minimizing boronic acid homocoupling.
Table 1: Effect of Deoxygenation and Additives on Homocoupling Data adapted from a study on the synthesis of LY451395, which encountered significant homocoupling.[3][9]
| Entry | Deoxygenation Method | Additive (1.1 equiv) | % Homocoupling Byproduct |
| 1 | None (Air) | None | ~15-20% |
| 2 | N₂ Purge (Headspace) | None | 2.1% |
| 3 | N₂ Sparge (Subsurface) | None | 0.4% |
| 4 | N₂ Sparge (Subsurface) | Potassium Formate | <0.1% |
Table 2: General Comparison of Palladium Precatalysts
| Catalyst Type | Common Examples | Typical Homocoupling Risk | Mitigation Strategy |
| Pd(II) | Pd(OAc)₂, PdCl₂(dppf) | Higher, as homocoupling is a pathway for in-situ reduction to active Pd(0).[1] | Add a mild reducing agent like potassium formate.[3] |
| Pd(0) | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower, as the catalyst is already in the active state, avoiding reductive homocoupling.[2] | Rigorous deoxygenation is still critical to prevent oxidation.[7] |
Experimental Protocol: Suzuki Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress the formation of homocoupled byproducts.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Boronate Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv), finely powdered
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v), rigorously degassed
-
Inert Gas (Argon or Nitrogen)
-
Schlenk flask or other sealable reaction vessel
Procedure:
-
Vessel Preparation: Dry a Schlenk flask equipped with a magnetic stir bar under vacuum or in an oven and allow it to cool under a stream of inert gas.
-
Reagent Addition (Solids): To the flask, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the powdered base (2.0 equiv).
-
Inerting the System: Seal the flask with a septum, then evacuate the atmosphere and backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric oxygen.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (2-5 mol%).
-
Solvent Addition: Add the previously degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycles: Desired vs. Side Reaction
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by oxygen.
Troubleshooting Workflow
Use this decision tree to diagnose and solve issues with boronic acid homocoupling in your reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sonogashira Coupling of Ethyl 6-chloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 6-chloronicotinate in Sonogashira coupling reactions. The guidance addresses common side reactions and offers strategies for optimizing reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Sonogashira coupling of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of this compound | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Low Reactivity of C-Cl Bond: The carbon-chlorine bond in the electron-deficient pyridine (B92270) ring is strong and difficult to activate. 3. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. | 1. Use a fresh, high-quality palladium source and ligand. Ensure rigorous exclusion of oxygen. 2. Employ a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective for activating C-Cl bonds. Increase reaction temperature. 3. Use a ligand that can sterically shield the palladium center to reduce inhibition. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylide intermediates.[1] 2. High Copper(I) Concentration: Excess copper(I) can accelerate the rate of homocoupling. 3. Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has a greater opportunity to homocouple. | 1. Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon). Maintain a positive pressure of inert gas throughout the reaction. 2. Reduce the amount of copper(I) salt to the minimum effective concentration. Consider a slow addition of the copper catalyst. 3. Optimize the reaction conditions to favor the cross-coupling pathway (see above). Consider using copper-free Sonogashira conditions. |
| Formation of Dehalogenated Product (Ethyl nicotinate) | 1. Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can lead to hydrodehalogenation. 2. Catalyst-Mediated Reduction: Some palladium-hydride species, formed in situ, can reduce the C-Cl bond. | 1. Use anhydrous solvents and reagents. Ensure the base is dry. 2. The choice of ligand and base can influence this side reaction. Screening different conditions may be necessary. |
| Reaction Mixture Turns Black | 1. Palladium Catalyst Decomposition: The formation of palladium black (Pd(0) precipitate) indicates catalyst agglomeration and deactivation. 2. High Reaction Temperature: Excessive heat can accelerate catalyst decomposition. | 1. Ensure a strictly inert atmosphere. Check the purity of all reagents and solvents. 2. Lower the reaction temperature and monitor for longer reaction times. |
| Hydrolysis of the Ethyl Ester | 1. Basic Reaction Conditions: The amine base used in the reaction can promote the hydrolysis of the ethyl ester to the corresponding carboxylic acid, especially in the presence of water. | 1. Use a non-nucleophilic, hindered base. Ensure anhydrous conditions. If hydrolysis is unavoidable, consider protecting the carboxylic acid as a different ester or re-esterifying after the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Sonogashira coupling with this compound?
A1: The most frequently encountered side reactions are:
-
Alkyne Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne to form a 1,3-diyne. It is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1]
-
Dehalogenation: The chloro group on the pyridine ring is replaced by a hydrogen atom, leading to the formation of ethyl nicotinate.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to a carboxylic acid under the basic reaction conditions.
Q2: Why is the Sonogashira coupling of this compound more challenging than with the corresponding bromo or iodo derivatives?
A2: The primary challenge lies in the strength of the carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-limiting step and is significantly slower for chlorides. Additionally, the electron-withdrawing nature of the pyridine ring and the ester group can further influence the reactivity.
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or even halting the desired cross-coupling reaction. The use of bulky ligands can help to mitigate this effect by sterically hindering this coordination.
Q4: What are the recommended catalyst systems for coupling this compound?
A4: Due to the low reactivity of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ may not be effective. More active catalyst systems are generally required. These often consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (such as SPhos, XPhos, or RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the formation of the active monoligated palladium(0) species necessary for the oxidative addition step.
Q5: How can I minimize alkyne homocoupling?
A5: To minimize the formation of the Glaser coupling product, several strategies can be employed:
-
Rigorous Exclusion of Oxygen: Use an inert atmosphere (argon or nitrogen) and degassed solvents and reagents.
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that eliminate the primary pathway for homocoupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.
-
Use of a Reducing Atmosphere: One study has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling to as low as 2%.[1]
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling by avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)
-
Schlenk flask and standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium acetate (B1210297) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Key side reactions in the Sonogashira coupling of this compound.
Caption: Troubleshooting workflow for low-yielding Sonogashira reactions.
References
Troubleshooting Glaser Coupling in Sonogashira Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Glaser-Hay homocoupling during Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is Glaser coupling and why does it occur as a side reaction in Sonogashira couplings?
A1: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diyne. In the context of the Sonogashira reaction, it is an undesired side reaction that competes with the desired cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] This side reaction is primarily promoted by two factors: the presence of oxygen and the use of a copper(I) co-catalyst.[2][3][4] The copper(I) salt, while accelerating the Sonogashira reaction, can react with the terminal alkyne to form a copper(I) acetylide intermediate. In the presence of an oxidant, typically oxygen, this intermediate can undergo oxidative dimerization to yield the homocoupled diyne byproduct.[2][5]
Q2: I am observing a significant amount of homocoupled diyne in my reaction mixture. What are the most likely causes?
A2: The formation of a significant amount of the Glaser byproduct can be attributed to several factors:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents, or a poor inert atmosphere, allows oxygen to promote the oxidative dimerization of copper acetylides.[2][3][5]
-
High Copper Catalyst Loading: While catalytic amounts of copper(I) are beneficial, excessive concentrations can accelerate the rate of homocoupling.[2]
-
Slow Cross-Coupling Rate: If the desired Sonogashira cross-coupling is sluggish due to an unreactive halide, a less active palladium catalyst, or steric hindrance, the alkyne has a longer residence time to undergo the competing Glaser coupling.[2][5]
-
Elevated Temperatures: Higher reaction temperatures can sometimes favor the homocoupling pathway.[2]
-
Substrate-Specific Issues: Some terminal alkynes are inherently more prone to homocoupling.
Q3: How can I effectively minimize or eliminate the Glaser coupling side reaction?
A3: Several strategies can be employed to suppress the formation of the Glaser byproduct:
-
Rigorous Exclusion of Oxygen: The most critical step is to ensure anaerobic conditions. This can be achieved by thoroughly degassing all solvents and liquid reagents (e.g., using freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintaining a positive pressure of the inert gas throughout the reaction.[2][3]
-
Copper-Free Conditions: A highly effective method is to perform the Sonogashira reaction without a copper co-catalyst.[1][3][6][7] This may necessitate higher reaction temperatures, the use of a more active palladium catalyst/ligand system, or a different base-solvent combination.[2]
-
Optimization of Reaction Parameters: Fine-tuning the reaction conditions can significantly favor the desired cross-coupling. This includes the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent.[3]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[3][5]
-
Use of Additives: In some cases, the addition of reducing agents can help prevent the oxidation of the Cu(I) species, thus inhibiting Glaser coupling.[8]
Q4: Are there specific palladium catalysts or ligands that are recommended to suppress homocoupling?
A4: The choice of the palladium catalyst and its associated ligands can influence the relative rates of the Sonogashira and Glaser pathways. While there is no universally "best" system, bulky and electron-rich phosphine ligands on the palladium center can sometimes accelerate the desired cross-coupling, thus outcompeting the homocoupling side reaction.[3] However, the optimal choice is often substrate-dependent, and screening different catalyst/ligand combinations may be necessary. For sterically hindered substrates, specific catalyst systems might be required to achieve a reasonable reaction rate and minimize side reactions.[5]
Q5: Can the choice of base and solvent impact the extent of Glaser coupling?
A5: Absolutely. The base and solvent system is crucial. The base is required to deprotonate the terminal alkyne. Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used and can also act as solvents.[1][9] However, for certain substrates, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like DMF, dioxane, or toluene (B28343) can be effective and may influence the extent of homocoupling.[1][3] The optimal combination is often found through empirical optimization for a specific set of reactants.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues with Glaser coupling in your Sonogashira reactions.
Diagram: Troubleshooting Workflow for Glaser Coupling
Caption: A step-by-step workflow for troubleshooting and mitigating Glaser homocoupling.
Data Presentation: Impact of Reaction Parameters on Glaser Coupling
The following tables summarize how different reaction parameters can be adjusted to minimize the formation of the Glaser homocoupling byproduct.
Table 1: Effect of Copper Co-catalyst
| Condition | Typical Outcome on Glaser Coupling | Key Consideration |
| Standard CuI (1-5 mol%) | Can be significant, especially with O₂ present. | Requires stringent anaerobic conditions. |
| Copper-Free | Glaser coupling is largely eliminated. | May require more active Pd catalyst, different ligands, or higher temperatures.[1][3][6] |
Table 2: Influence of Reaction Atmosphere
| Atmosphere | Expected Glaser Byproduct | Protocol |
| Air | High to quantitative formation. | Not recommended for Sonogashira reactions. |
| Inert (Argon or Nitrogen) | Significantly reduced. | Essential for all Sonogashira reactions, especially when using a copper co-catalyst.[1][3] |
Table 3: Role of Alkyne Addition Method
| Addition Method | Alkyne Concentration Profile | Impact on Glaser Coupling |
| All at once (batch) | Initially high. | Favors bimolecular homocoupling. |
| Slow (syringe pump) | Kept low and constant. | Disfavors homocoupling by minimizing the concentration of the reactive alkyne.[3][5] |
Key Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary pathway for Glaser coupling by omitting the copper co-catalyst.
-
Glassware and Reagent Preparation:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an argon or nitrogen atmosphere.
-
Solvents (e.g., THF, toluene, DMF) must be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.
-
All solid reagents should be dried in a vacuum oven.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent (5-10 mL).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling with Slow Alkyne Addition
This protocol minimizes Glaser coupling by maintaining a low concentration of the terminal alkyne.
-
Glassware and Reagent Preparation:
-
Follow the same preparation steps as in Protocol 1 to ensure anaerobic conditions.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), the copper(I) iodide (2-5 mol%), and the base (e.g., triethylamine, which can also serve as the solvent). If using a different solvent, add it at this stage.
-
Prepare a solution of the terminal alkyne (1.1-1.2 equiv) in a small amount of the degassed reaction solvent in a separate gas-tight syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
Add the alkyne solution dropwise to the reaction mixture over several hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification steps as in Protocol 1.
-
Visualizing Reaction Pathways and Influences
Diagram: Competing Sonogashira and Glaser Catalytic Cycles
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Diagram: Factors Influencing Glaser Coupling
Caption: Relationship between reaction parameters and the rate of Glaser coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry1.quora.com [chemistry1.quora.com]
- 5. benchchem.com [benchchem.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing di-substituted byproducts in amination of dichloronicotinates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the amination of dichloronicotinates, with a specific focus on preventing the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of dichloronicotinates?
A1: The two most common methods for the amination of dichloronicotinates are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. SNAr is a catalyst-free method that typically requires elevated temperatures and is effective for the initial mono-amination. The Buchwald-Hartwig amination is a more versatile, milder, and often more efficient method, particularly for introducing a second amino group or for less reactive aryl chlorides.[1]
Q2: Why is the formation of di-substituted byproducts a common issue?
A2: Dichloronicotinates have two reactive sites (the two chlorine atoms) that can be substituted by an amine. After the first successful amination, the resulting mono-amino-chloronicotinate can react further with the amine to form a di-amino-nicotinate byproduct. Controlling the reaction conditions to favor mono-substitution is crucial for achieving high yields of the desired product.
Q3: How does the reactivity of the two chlorine atoms on the nicotinic ring differ?
A3: The reactivity of the chlorine atoms at the C2 and C6 positions of the nicotinic ring can be influenced by the electronic effects of the ester group and the nitrogen atom in the pyridine (B92270) ring. Generally, the chlorine at the C6 position is more susceptible to nucleophilic attack. However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.
Q4: Can I use the same conditions for different amines?
A4: No, the optimal reaction conditions can vary significantly depending on the amine's steric hindrance, nucleophilicity, and basicity. Primary, secondary, and aniline-type amines will have different reactivity profiles, necessitating adjustments to temperature, reaction time, stoichiometry, and the choice of catalyst and base (for Buchwald-Hartwig reactions).
Troubleshooting Guide: Preventing Di-substituted Byproducts
This guide addresses common issues encountered during the mono-amination of dichloronicotinates.
| Issue | Potential Cause | Recommended Solution |
| High levels of di-substituted byproduct | 1. Reaction temperature is too high or reaction time is too long. | - Reduce the reaction temperature in 5-10°C increments. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed and before significant di-substituted product forms. |
| 2. Excess amine nucleophile. | - Use a 1:1 or a slight excess (1.1 to 1.2 equivalents) of the amine relative to the dichloronicotinate. A large excess of the amine will drive the reaction towards di-substitution. | |
| 3. Inappropriate choice of base (for Buchwald-Hartwig). | - For selective mono-amination, a weaker base such as K₂CO₃ or Cs₂CO₃ may be preferable to strong bases like NaOtBu or LiHMDS. In some cases, for highly selective SNAr, the reaction can be run without a base. | |
| Low or no yield of the mono-aminated product | 1. Insufficient reaction temperature. | - For SNAr reactions, higher temperatures (e.g., 100-140°C) may be necessary to drive the reaction. - For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-120°C. |
| 2. Poor catalyst/ligand combination (for Buchwald-Hartwig). | - The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BrettPhos) is critical and substrate-dependent. A screening of different catalyst/ligand combinations may be necessary.[1] | |
| 3. Inactive catalyst. | - Ensure the palladium catalyst is not deactivated. Use fresh catalyst and ligands, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Reaction is not going to completion | 1. Insufficient equivalents of base (for Buchwald-Hartwig). | - Typically, 1.5 to 2.0 equivalents of base are used to neutralize the HX formed during the reaction. |
| 2. Sterically hindered amine. | - Sterically demanding amines may require longer reaction times, higher temperatures, or a more active catalyst system (e.g., with a bulkier, more electron-rich ligand). | |
| Difficulty in purifying the mono-aminated product | 1. Similar polarity of mono- and di-substituted products. | - Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, a change in the stationary phase (e.g., using alumina (B75360) instead of silica (B1680970) gel) can be beneficial. |
| 2. Presence of unreacted starting material. | - If the reaction has not gone to completion, purification can be challenging. It is often better to drive the reaction to full conversion of the starting material and then separate the mono- and di-substituted products. |
Experimental Protocols
Protocol 1: Selective Mono-amination of Methyl 2,6-dichloronicotinate via SNAr (Adapted from a similar procedure for 2,6-dibromopyridine)
This protocol is adapted from a procedure for a closely related substrate and is expected to provide a good starting point for optimization.
Materials:
-
Methyl 2,6-dichloronicotinate
-
Primary or secondary amine (1.1 equivalents)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add methyl 2,6-dichloronicotinate (1.0 mmol).
-
Add the chosen solvent (5-10 mL).
-
Add the amine (1.1 mmol).
-
Seal the vessel and heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: The optimal temperature and reaction time will vary depending on the amine used. It is recommended to start at a lower temperature and gradually increase it if the reaction is slow.
Protocol 2: Selective Mono-amination via Buchwald-Hartwig Cross-Coupling
Materials:
-
Methyl 2,6-dichloronicotinate
-
Amine (1.1 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add the anhydrous solvent (2-3 mL) and stir for 5-10 minutes.
-
Add the base (2.0 mmol).
-
Add a solution of methyl 2,6-dichloronicotinate (1.0 mmol) in the anhydrous solvent (3-5 mL).
-
Add the amine (1.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for the amination of dichloronicotinates.
Caption: A troubleshooting flowchart for addressing high di-substitution.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 6-Chloronicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloronicotinate in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species may not have formed or has been deactivated. Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality and stored under inert conditions. For a challenging substrate like an electron-deficient chloropyridine, consider using more robust, electron-rich, and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The base is crucial for activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination). A weak base may not be sufficient for the less reactive C-Cl bond. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is frequently required. Ensure the base is finely powdered and anhydrous. |
| Oxygen Contamination | The active Pd(0) catalyst is highly sensitive to oxygen. It is imperative to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by subjecting the solvent to several freeze-pump-thaw cycles. |
| Insufficient Temperature | The oxidative addition of a C-Cl bond to the palladium center is often the rate-limiting step and typically requires elevated temperatures. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 110 °C) may be necessary. |
| Solvent Effects | The choice of solvent can significantly influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane, toluene (B28343), or DMF are commonly used. For Suzuki reactions, a co-solvent of water can be beneficial, especially when using phosphate (B84403) or carbonate bases. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Protodeboronation (Suzuki Coupling) | This is the undesired cleavage of the C-B bond of the boronic acid. It can be exacerbated by excessive base, high temperatures, or the presence of water. Consider using a milder base or a more stable boronic acid derivative, such as a pinacol (B44631) ester. |
| Homocoupling of Boronic Acid (Suzuki Coupling) | The formation of a biaryl from two boronic acid molecules can occur, particularly in the presence of oxygen. Rigorous degassing and the use of an appropriate ligand can minimize this side reaction. |
| Hydrodehalogenation | The replacement of the chlorine atom with hydrogen can occur as a side reaction. This may be promoted by certain catalyst systems or impurities in the reaction mixture. Screening different ligands and bases may help to suppress this pathway. |
| Decomposition of Starting Material or Product | The ethyl ester functionality on this compound can be sensitive to strongly basic conditions, especially at high temperatures, leading to hydrolysis. If this is observed, switching to a milder base like K₂CO₃ or Cs₂CO₃ may be necessary, potentially with a longer reaction time or a more active catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a base for the Suzuki-Miyaura coupling of this compound?
A1: For the Suzuki-Miyaura coupling of an electron-deficient aryl chloride like this compound, a moderately strong inorganic base is a good starting point. Potassium phosphate (K₃PO₄) is often a reliable choice as it is effective in promoting the reaction without being overly harsh, which could compromise the ethyl ester group. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used. Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but increase the risk of ester hydrolysis.
Q2: Which base should I choose for the Buchwald-Hartwig amination of this compound?
A2: The Buchwald-Hartwig amination of aryl chlorides typically requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for these transformations and generally gives good results. However, if the amine coupling partner or the product is particularly base-sensitive, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ can be screened, often in combination with a more active palladium catalyst system.[1]
Q3: Can organic bases be used for the cross-coupling of this compound?
A3: While organic bases like triethylamine (B128534) (TEA) or DBU are sometimes used in cross-coupling reactions, they are generally less effective for the coupling of aryl chlorides compared to inorganic bases.[2] Inorganic bases are more commonly employed due to their ability to effectively promote the key steps in the catalytic cycle.
Q4: How does the choice of base affect the reaction time and temperature?
A4: Generally, stronger bases can lead to faster reaction rates, potentially allowing for lower reaction temperatures or shorter reaction times. For example, using NaOtBu in a Buchwald-Hartwig amination may allow the reaction to proceed to completion more quickly than with K₃PO₄. However, the trade-off can be a decrease in functional group tolerance. Optimization of the base, temperature, and reaction time is crucial for achieving the best outcome for a specific substrate combination.
Q5: My reaction is not going to completion. Should I add more base?
A5: Before adding more base, it is important to verify that the other reaction components are not the limiting factor. Ensure that the catalyst is active, the reagents are pure, and the reaction is being conducted under strictly anaerobic conditions. Adding a large excess of base can lead to an increase in side reactions, including decomposition of the starting materials or product. A stoichiometric amount of base (typically 2-3 equivalents relative to the limiting reagent) is usually sufficient.
Data Presentation
The following tables provide representative data for the effect of different bases on the yield of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with substrates similar to this compound. Note: These are illustrative yields and will vary depending on the specific coupling partners, catalyst, ligand, solvent, and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Chloropyridine Ester with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Representative Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| K₃PO₄ | Toluene | 110 | 90 |
| Cs₂CO₃ | Dioxane | 100 | 88 |
| Na₂CO₃ | DMF/H₂O | 90 | 82 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of a Chloropyridine Ester with Aniline
| Base | Solvent | Temperature (°C) | Representative Yield (%) |
| NaOtBu | Toluene | 110 | 92 |
| K₃PO₄ | Dioxane | 110 | 78 |
| Cs₂CO₃ | Dioxane | 110 | 85 |
| LHMDS | Toluene | 100 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Add anhydrous, degassed toluene and stir for 10 minutes.
-
Add the amine (1.2 equiv.) followed by this compound (1.0 equiv.).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Effect of solvent on Ethyl 6-chloronicotinate reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 6-chloronicotinate. The focus is on understanding and resolving issues related to the choice of solvent in common reaction types.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and which solvents are typically recommended as a starting point?
A1: this compound is a versatile building block, primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r_). For these reactions, the initial choice of solvent is critical for success.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond.[1] A common starting point is a mixture of an ethereal solvent and water, such as 1,4-dioxane (B91453)/water or dimethoxyethane (DME)/water.[2] Aprotic polar solvents like DMF can also be effective, but may influence selectivity in more complex substrates.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond.[3] Anhydrous, non-polar aprotic solvents like toluene (B28343) or polar aprotic solvents such as THF and 1,4-dioxane are generally preferred.[3][4] The choice often depends on the specific ligand and base used.
-
Sonogashira Coupling: Used to form carbon-carbon triple bonds, this reaction is often performed in solvents like THF or DMF, typically in the presence of a copper co-catalyst and an amine base.[5]
-
Nucleophilic Aromatic Substitution (SNA_r_): For reactions with nucleophiles like amines or alkoxides, polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are typically used to facilitate the formation of the charged Meisenheimer intermediate.[6][7]
Q2: How does solvent polarity impact the outcome of reactions with this compound?
A2: Solvent polarity plays a crucial role in several aspects of the reaction:
-
Solubility: The solvent must dissolve the starting materials, reagents, and catalyst to ensure a homogeneous reaction mixture.
-
Catalyst Stability and Activity: In palladium-catalyzed reactions, the solvent can coordinate to the metal center, influencing its stability and reactivity.[8] For instance, highly polar solvents can stabilize charged intermediates in the catalytic cycle.
-
Reaction Mechanism: In SNA_r_ reactions, polar aprotic solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[7] They also stabilize the negatively charged intermediate, accelerating the reaction.[9] In some cross-coupling reactions, polar solvents can even alter the selectivity of the reaction if multiple leaving groups are present.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Suzuki coupling reaction is resulting in a very low yield. Could the solvent be the problem?
A: Yes, an inappropriate solvent system is a common cause of low yield in Suzuki couplings.
-
Poor Solubility: If your boronic acid or base (e.g., K₂CO₃, Cs₂CO₃) is not dissolving, the reaction will be slow or may not proceed at all. A biphasic system like toluene/water or dioxane/water is often used to dissolve both the organic-soluble starting material and the water-soluble inorganic base.[10]
-
Catalyst Deactivation: Some solvents can lead to the decomposition of the palladium catalyst. Ensure your solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[2]
-
Insufficient Polarity: The transmetalation step in the Suzuki mechanism is often accelerated by a polar solvent.[11] If you are using a non-polar solvent like toluene, the addition of water can significantly improve the reaction rate and yield.
Q: I am attempting a Buchwald-Hartwig amination and observing incomplete conversion of my starting material. What solvent-related factors should I consider?
A: For Buchwald-Hartwig aminations, solvent choice is critical for both catalyst activity and base effectiveness.
-
Base Incompatibility: The strength and solubility of the base are highly dependent on the solvent. Strong bases like sodium tert-butoxide (NaOtBu) have limited solubility in non-polar solvents like toluene but are effective. In more polar solvents like DMF, different bases might be necessary.[4]
-
Solvent Polarity: Non-polar solvents often favor the catalytic cycle, while highly polar solvents can sometimes form overly stable complexes with the catalyst, slowing down the reaction.[4] Toluene, dioxane, and THF are generally reliable choices.[12]
Issue 2: Formation of Side Products
Q: My Suzuki reaction is producing a significant amount of homocoupled product from the boronic acid. How can the solvent choice help mitigate this?
A: Homocoupling is often linked to the presence of oxygen and issues with the reaction rate.
-
Degassing: First, ensure your solvent is thoroughly degassed. Oxygen can promote the oxidative homocoupling of the boronic acid.[2]
-
Solvent System: A well-chosen solvent system that promotes a fast cross-coupling rate can outcompete the slower homocoupling pathway. If your reaction is sluggish, consider switching to a solvent system known to accelerate the reaction, such as dioxane/water or THF/water.
Q: I am observing dehalogenation (replacement of chlorine with hydrogen) of my this compound. What is the cause?
A: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from impurities in the solvent or reagents.
-
Moisture: The presence of water in anhydrous reactions can lead to protodeboronation in Suzuki reactions, which can be a pathway to dehalogenation.[13] Ensure you are using a truly anhydrous solvent if the protocol requires it.
-
Solvent as a Hydride Source: Some solvents, particularly alcohols or wet ethers, can act as hydride sources under certain conditions, leading to the reduction of the C-Cl bond. Stick to high-purity, dry solvents recommended for cross-coupling.
Data Presentation: Solvent Effects on Reaction Outcomes
The following tables summarize typical results observed when varying solvents in common reactions with chloro-heteroaromatic compounds like this compound. Note: These are representative data, and actual results may vary based on specific substrates, catalysts, and conditions.
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling Yield
| Solvent System (v/v) | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 90 | 12 | 85-95 |
| Toluene / H₂O (4:1) | K₃PO₄ | 100 | 16 | 70-85 |
| DMF | Cs₂CO₃ | 100 | 8 | 75-90 |
| Acetonitrile | K₂CO₃ | 80 | 24 | < 50 |
| Ethanol | Na₂CO₃ | 78 | 24 | Low to moderate |
Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination Yield
| Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Toluene | NaOtBu | 110 | 6 | 90-98 |
| 1,4-Dioxane | K₃PO₄ | 100 | 12 | 80-92 |
| THF | LiHMDS | 65 | 18 | 75-88 |
| DMF | Cs₂CO₃ | 120 | 12 | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry, oven-baked reaction flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.
-
Add the anhydrous, degassed toluene, followed by the amine and then this compound.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General workflow for a cross-coupling reaction.
Caption: The role of solvent in a Pd-catalyzed cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of Ethyl 6-chloronicotinate in Cross-Coupling Reactions
Welcome to the technical support center for Ethyl 6-chloronicotinate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize cross-coupling reactions involving this versatile building block. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the reactivity and improve yields in your syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in some cross-coupling reactions?
A1: this compound can be a challenging substrate due to the inherent lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of a palladium catalyst to the C-Cl bond is often the rate-limiting step in the catalytic cycle. Additionally, the electron-withdrawing nature of the pyridine (B92270) ring and the ester group can influence the electronic properties of the substrate, affecting its reactivity. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[2]
Q3: Which type of palladium catalyst and ligand system is generally recommended for activating the C-Cl bond in this compound?
A3: For activating the C-Cl bond in heteroaryl chlorides like this compound, highly active catalyst systems are required. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, are highly effective as they promote the formation of the active monoligated palladium(0) species, which facilitates oxidative addition.[1] For some applications, N-heterocyclic carbene (NHC) ligands can also be excellent choices.
Q4: How do I choose the appropriate base and solvent for my cross-coupling reaction?
A4: The choice of base and solvent is critical and often interdependent.
-
For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[3] A mixture of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water is often optimal to facilitate the dissolution of both the organic substrates and the inorganic base.[3]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are frequently employed.[1] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups. Anhydrous aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[1]
-
For Heck couplings, organic bases like triethylamine (B128534) (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are common.[4] Polar aprotic solvents like DMF or NMP are often used.
Q5: What are the common side reactions to look out for?
A5: Common side reactions include:
-
Suzuki-Miyaura: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid.
-
Buchwald-Hartwig: Dehalogenation of the starting material (replacement of Cl with H) and β-hydride elimination.[5]
-
Heck: Isomerization of the double bond in the product and formation of Heck oligomers.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst System | The C-Cl bond requires a highly active catalyst. Standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand. |
| Ineffective Base | The base is crucial for activating the boronic acid. Screen different bases like K₃PO₄, Cs₂CO₃, or Na₂CO₃. Ensure the base is finely powdered and dry. |
| Inappropriate Solvent | Use a solvent system that can dissolve both the organic substrates and the inorganic base. A mixture of dioxane/water or toluene/water is a good starting point.[3] |
| Low Reaction Temperature | Chloropyridines often require higher temperatures (80-120 °C) to overcome the activation barrier for oxidative addition.[3] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
| Degraded Boronic Acid | Boronic acids can degrade over time, especially in the presence of moisture. Use fresh or properly stored boronic acid, or consider using a more stable boronate ester (e.g., pinacol (B44631) ester). |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Suboptimal Ligand | For electron-deficient heteroaryl chlorides, bulky and electron-donating ligands are crucial. Consider ligands like XPhos, RuPhos, or Josiphos-type ligands.[1][6] |
| Incorrect Base Strength | For many amines, a strong base like NaOtBu is effective.[1] However, if your substrate has sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary to prevent decomposition.[1] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting the reaction. Using bulky ligands can sterically shield the palladium and mitigate this effect. |
| Dehalogenation Side Reaction | The formation of the dehalogenated starting material can compete with the desired amination. This can sometimes be minimized by optimizing the ligand, base, and temperature. |
Issue 3: Poor Reactivity or Low Yield in Heck Coupling
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | For aryl chlorides, a standard Pd(OAc)₂/PPh₃ system may not be active enough. Consider using more specialized ligands or a pre-catalyst. |
| Base and Solvent Mismatch | The choice of base and solvent is critical. For aryl chlorides, stronger bases and higher boiling point solvents like DMF or NMP are often required. |
| Steric Hindrance | The steric environment around the chlorine atom can affect the reaction rate. Increasing the reaction temperature may be necessary. |
| Alkene Reactivity | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction. For less activated alkenes, more forcing conditions may be needed. |
Data Presentation: Reaction Conditions for Cross-Coupling of Chloropyridines
The following tables summarize typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving chloropyridine substrates, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12-24 | 60-75 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2-18 | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 4-12 | >90 |
Table 2: Buchwald-Hartwig Amination of Chloroheterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5-2) | Toluene | 80-110 | 2-24 | >90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ (1.5) | Josiphos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | >90 |
Table 3: Heck Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120-140 | 12-24 | 70-85 |
| PdCl₂(PCy₃)₂ (1-3) | - | K₂CO₃ (2) | NMP | 130 | 12-24 | >80 |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMAc | 120 | 24 | 75-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline for coupling with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.03 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the crude product by flash chromatography.
Protocol 3: Heck Coupling of this compound
This is a representative protocol for coupling with an alkene like styrene (B11656).
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and styrene to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Logical relationship of components in the Heck reaction.
References
Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted Ethyl 4,6-dichloronicotinate from reaction mixtures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 4,6-dichloronicotinate is provided below to aid in the selection of an appropriate purification strategy.
| Property | Value | Citations |
| CAS Number | 40296-46-6 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][3] |
| Molecular Weight | 220.05 g/mol | [1][3] |
| Appearance | White to off-white or light yellow solid/low-melting solid. | [1][4] |
| Melting Point | 32-34 °C | [1] |
| Boiling Point | 85 °C @ 0.01 mmHg | [1] |
| Solubility | Soluble in methanol (B129727) and ethyl acetate. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted Ethyl 4,6-dichloronicotinate?
A1: The primary methods for removing unreacted Ethyl 4,6-dichloronicotinate from a reaction mixture are:
-
Liquid-Liquid Extraction: This technique is useful for separating the starting material from products with different acid-base properties or polarities.
-
Flash Column Chromatography: Silica (B1680970) gel chromatography is a highly effective method for purifying products from the starting material, especially when dealing with non-polar to moderately polar compounds.
-
Recrystallization: If the desired product is a solid with different solubility properties than Ethyl 4,6-dichloronicotinate, recrystallization can be an excellent purification technique.
Q2: Can I use an acidic wash to remove the basic Ethyl 4,6-dichloronicotinate?
A2: While pyridine (B92270) derivatives are basic and can be removed with an acidic wash, caution is advised.[5] The ethyl ester group in Ethyl 4,6-dichloronicotinate can be susceptible to acid-catalyzed hydrolysis, especially with strong acids or prolonged exposure. A dilute acid wash (e.g., 1 M HCl) performed quickly and at low temperatures may be effective, but it is crucial to monitor for any product degradation.
Q3: What are some potential impurities I should be aware of?
A3: Common impurities can arise from the synthesis of Ethyl 4,6-dichloronicotinate, which often involves the reaction of ethyl 4,6-dihydroxynicotinate with a chlorinating agent like phosphorus oxychloride (POCl₃).[6] Potential impurities include:
-
Unreacted ethyl 4,6-dihydroxynicotinate.
-
Partially chlorinated intermediates.
-
Byproducts from the decomposition of the chlorinating agent.
Troubleshooting Guides
Issue 1: Unreacted Ethyl 4,6-dichloronicotinate remains in the product after an aqueous workup.
Possible Cause: The starting material has significant solubility in the organic solvent used for extraction and was not effectively removed by the aqueous washes.
Solutions:
-
Acidic Wash (with caution):
-
Cool the organic layer to 0-5 °C.
-
Wash quickly with a pre-chilled, dilute aqueous acid solution (e.g., 1 M HCl).
-
Immediately follow with a wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: This is the most reliable method for separating the starting material from the desired product.
Issue 2: Co-elution of the product and starting material during flash column chromatography.
Possible Cause: The chosen solvent system does not provide adequate separation between your product and Ethyl 4,6-dichloronicotinate.
Solutions:
-
Optimize the Solvent System:
-
Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[7]
-
Gradually increase the polarity of the eluent to find a system where the product and starting material have a significant difference in their retention factors (Rf).
-
-
Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina.
Issue 3: The product oils out during recrystallization, preventing the formation of pure crystals.
Possible Cause: The chosen solvent or solvent mixture is not ideal for the recrystallization of your product in the presence of Ethyl 4,6-dichloronicotinate as an impurity.
Solutions:
-
Screen for a Better Solvent System:
-
Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal recrystallization solvents will dissolve the compound when hot but not when cold.[8]
-
Common solvent systems for pyridine derivatives include ethanol/water, and hexane/ethyl acetate.[9][10]
-
-
Use a Co-solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
Experimental Protocols
Protocol 1: Removal of Ethyl 4,6-dichloronicotinate by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a reaction mixture containing unreacted Ethyl 4,6-dichloronicotinate using silica gel chromatography.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the chromatography eluent).
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a column.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the polarity of the desired product and should be determined by TLC analysis.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product, free from the starting material.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid product from unreacted Ethyl 4,6-dichloronicotinate.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential recrystallization solvent at its boiling point. Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of a product from unreacted Ethyl 4,6-dichloronicotinate.
References
- 1. Ethyl 4,6-dichloronicotinate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Identification of Impurities in Ethyl 6-chloronicotinate Synthesis by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in the synthesis of Ethyl 6-chloronicotinate by Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?
Q2: What are the most common impurities to expect in the synthesis of this compound starting from 6-hydroxynicotinic acid?
A2: The most common impurities are typically unreacted starting materials, intermediates, and byproducts from side reactions. These may include:
-
6-Hydroxynicotinic acid: The initial starting material.
-
6-Chloronicotinic acid: An intermediate in the synthesis.
-
Ethyl 6-hydroxynicotinate: Formed if the esterification occurs before chlorination, or if the chlorination is incomplete.
-
Di-ethylated products: Though less common, over-esterification of other functional groups is a possibility under harsh conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol (B145695), ethyl acetate (B1210297), toluene) are common contaminants.
Q3: My ¹H NMR spectrum shows unexpected broad peaks. What could be the cause?
A3: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
-
Insoluble Material: The sample may not be fully dissolved in the NMR solvent, leading to a non-homogeneous solution.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., acidic protons) can appear as broad signals. Adding a drop of D₂O to the NMR tube can help identify exchangeable protons as their peaks will disappear or decrease in intensity.
Q4: I see signals in my ¹H NMR spectrum that do not correspond to my product or expected impurities. How can I identify them?
A4: Unidentified signals often originate from common laboratory solvents or grease. Consult a table of common NMR solvent impurities to check if the observed chemical shifts match those of solvents like acetone, ethyl acetate, or silicone grease.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and NMR analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of this compound | Incomplete chlorination of 6-hydroxynicotinic acid. | Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and used in sufficient excess. Increase reaction time or temperature if necessary. |
| Incomplete esterification of 6-chloronicotinic acid. | Use a catalyst (e.g., a strong acid) for the esterification. Ensure removal of water formed during the reaction to drive the equilibrium towards the product. | |
| Presence of starting material (6-hydroxynicotinic acid) in the final product's NMR | Incomplete reaction. | Increase reaction time and/or temperature for both the chlorination and esterification steps. Ensure efficient mixing. |
| Presence of 6-chloronicotinic acid in the final product's NMR | Incomplete esterification. | Drive the esterification to completion by using an excess of ethanol and a catalytic amount of acid, and by removing water. |
| Overlapping peaks in the aromatic region of the ¹H NMR spectrum | Similar electronic environments of the aromatic protons in the product and impurities. | Try using a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) which can induce different chemical shifts.[1] Running the spectrum on a higher field NMR spectrometer can also improve resolution. |
| Signals corresponding to ethyl acetate in the NMR spectrum | Incomplete removal of the extraction solvent. | Some compounds can strongly retain ethyl acetate.[1] Co-evaporate the sample with dichloromethane (B109758) several times to azeotropically remove the residual ethyl acetate. |
NMR Data for this compound and Potential Impurities
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. These values are collected from various sources and may be predicted or experimental.
Table 1: ¹H NMR Data (in CDCl₃, unless otherwise specified)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~8.9 | d | ~2.5 |
| H-4 | ~8.2 | dd | ~8.0, 2.5 | |
| H-5 | ~7.4 | d | ~8.0 | |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | |
| 6-Chloronicotinic acid (Experimental in DMSO-d₆) [2] | H-2 | 8.85 | d | 2.5 |
| H-4 | 8.25 | dd | 8.3, 2.5 | |
| H-5 | 7.65 | d | 8.3 | |
| -COOH | ~13.5 | br s | - | |
| Ethyl 6-hydroxynicotinate (Predicted) | H-2 | ~8.1 | d | ~2.5 |
| H-4 | ~7.9 | dd | ~8.5, 2.5 | |
| H-5 | ~6.7 | d | ~8.5 | |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 | |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 | |
| -OH | Variable | br s | - | |
| 6-Hydroxynicotinic acid (Experimental in D₂O) | H-2 | 8.1 | d | - |
| H-4 | 7.8 | dd | - | |
| H-5 | 6.6 | d | - |
Table 2: ¹³C NMR Data (in CDCl₃, unless otherwise specified)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O | ~164 |
| C-6 | ~155 | |
| C-2 | ~151 | |
| C-4 | ~139 | |
| C-3 | ~128 | |
| C-5 | ~124 | |
| -OCH₂CH₃ | ~62 | |
| -OCH₂CH₃ | ~14 | |
| 6-Chloronicotinic acid (Predicted) | C=O | ~166 |
| C-6 | ~154 | |
| C-2 | ~150 | |
| C-4 | ~140 | |
| C-3 | ~129 | |
| C-5 | ~125 | |
| Ethyl 6-hydroxynicotinate (Predicted) | C=O | ~166 |
| C-6 | ~163 | |
| C-2 | ~145 | |
| C-4 | ~141 | |
| C-3 | ~118 | |
| C-5 | ~112 | |
| -OCH₂CH₃ | ~61 | |
| -OCH₂CH₃ | ~14 | |
| 6-Hydroxynicotinic acid (Predicted) | C=O | ~168 |
| C-6 | ~164 | |
| C-2 | ~144 | |
| C-4 | ~142 | |
| C-3 | ~119 | |
| C-5 | ~113 |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid in an excess of thionyl chloride.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them carefully with water, and analyzing by TLC or ¹H NMR.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting solid crude 6-chloronicotinic acid can be purified by recrystallization.
Protocol 2: Synthesis of this compound from 6-Chloronicotinic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid in a large excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for impurity identification by NMR.
References
Strategies to avoid ester hydrolysis during Ethyl 6-chloronicotinate reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 6-chloronicotinate. The focus is on strategies to mitigate the common issue of ester hydrolysis during synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in significant amounts of 6-chloronicotinic acid. What is causing this and how can I prevent it?
A1: The formation of 6-chloronicotinic acid is due to the hydrolysis of the ethyl ester group under basic reaction conditions. Standard Suzuki-Miyaura coupling reactions often employ strong bases like sodium or potassium hydroxide (B78521), which can readily saponify the ester.
To prevent this, you should consider the following strategies:
-
Use of Milder Bases: Switching to less aggressive inorganic bases can significantly reduce the rate of ester hydrolysis. Bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in promoting the cross-coupling reaction while minimizing saponification.[1][2]
-
Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. Water is a key reagent in the hydrolysis of esters.
-
Lower Reaction Temperatures: If the reaction kinetics allow, running the coupling at a lower temperature can slow down the rate of hydrolysis more than the rate of the desired coupling reaction.
-
Alternative Boron Reagents: Using potassium trifluoroborate salts or boronate esters (e.g., pinacol (B44631) esters) can sometimes allow for milder reaction conditions.
Q2: I am performing a Buchwald-Hartwig amination on this compound and observing ester hydrolysis. What conditions should I use to avoid this?
A2: Similar to the Suzuki-Miyaura coupling, the strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), can cause ester hydrolysis. To mitigate this, consider these adjustments:
-
Alternative Bases: Employing weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be a successful strategy. These bases are often compatible with ester functionalities, although they may require higher catalyst loadings or longer reaction times.[1][2]
-
Sterically Hindered Esters: If the ethyl ester proves too labile, consider synthesizing a more sterically hindered ester, such as a tert-butyl or neopentyl ester. The bulky alkyl group will sterically shield the carbonyl carbon from nucleophilic attack by hydroxide ions, thus slowing the rate of hydrolysis.
-
Low-Temperature Reactions: If your specific transformation is amenable, conducting the reaction at a lower temperature can help to preserve the ester group.
Q3: Is there a way to predict the stability of the ethyl ester in my reaction mixture?
A3: While precise prediction is challenging without specific kinetic data for your exact reaction conditions, some general principles apply. The rate of hydrolysis is dependent on pH, temperature, and solvent composition. Based on studies of the analogous ethyl nicotinate, the rate of alkaline hydrolysis increases with temperature and the concentration of hydroxide ions. The use of co-solvents like ethanol (B145695) in water can influence the rate of hydrolysis.
As a practical approach, you can run a small-scale control experiment with this compound under your planned basic conditions (without the coupling partners) to quantify the extent of hydrolysis over time.
Q4: Should I consider using a different ester group that is more resistant to hydrolysis?
A4: Yes, this is an excellent strategy. Sterically hindered esters are significantly more stable towards hydrolysis. A tert-butyl ester is a common choice as it is much more resistant to base-catalyzed hydrolysis than an ethyl ester. You would need to synthesize tert-butyl 6-chloronicotinate from 6-chloronicotinic acid. While this adds a step to your synthesis, it can save significant yield in the subsequent cross-coupling reaction.
Q5: Are there any alternative synthetic strategies that avoid the issue of ester hydrolysis altogether?
A5: Yes, you can consider altering your synthetic route. One effective strategy is to perform the cross-coupling reaction on the more robust 6-chloronicotinic acid and then esterify the product in the final step. Another advanced method is to use a palladium-catalyzed carbonylation reaction to introduce the ester functionality after the key C-C or C-N bond has been formed.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Significant formation of 6-chloronicotinic acid during Suzuki-Miyaura coupling. | Use of a strong base (e.g., NaOH, KOH). | Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. | |
| High reaction temperature. | Attempt the reaction at a lower temperature (e.g., 80°C instead of 110°C). | |
| Ester hydrolysis during Buchwald-Hartwig amination. | Strong base (e.g., NaOtBu) is saponifying the ester. | Use a weaker base like K₃PO₄ or Cs₂CO₃.[1][2] |
| Consider synthesizing and using the more sterically hindered tert-butyl 6-chloronicotinate. | ||
| Low yield of desired product and recovery of starting material, with some hydrolysis. | Reaction conditions are too mild to promote the desired coupling efficiently, but still cause some hydrolysis over long reaction times. | Increase catalyst and/or ligand loading. |
| If using a mild base, a slight increase in temperature may be necessary. | ||
| Screen different palladium catalysts and ligands to find a more active system for your specific substrates. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Mild Base
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction designed to minimize ester hydrolysis.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon supply
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 or 5:1 mixture) via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of tert-Butyl 6-chloronicotinate
This protocol describes a method to synthesize the more hydrolysis-resistant tert-butyl ester.
Materials:
-
6-Chloronicotinic acid
-
tert-Butanol (B103910) (excess)
-
Dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM) (anhydrous)
-
Nitrogen or Argon supply
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinic acid (1.0 eq) and 4-(dimethylamino)pyridine (0.1 eq).
-
Add anhydrous dichloromethane, followed by tert-butanol (2.0-3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield tert-butyl 6-chloronicotinate.
Visualizations
Caption: Strategies to mitigate ester hydrolysis.
Caption: Troubleshooting workflow for ester hydrolysis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Halonicotinates in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine (B92270) ring is a cornerstone of modern medicinal chemistry and materials science. Halonicotinates, esters of halogen-substituted nicotinic acids, are versatile building blocks that provide a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen atom on the nicotinate (B505614) scaffold is a critical parameter that dictates reactivity, reaction conditions, and ultimately, the efficiency of the synthetic route. This guide provides a comprehensive comparison of the reactivity of various halonicotinates in three pivotal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The Established Reactivity Trend: A Mechanistic Overview
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halonicotinates is:
Iodo- > Bromo- > Chloro-
This trend is primarily governed by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the halonicotinate to the palladium(0) catalyst. The weaker the C-X bond, the lower the activation energy for this step, leading to a faster reaction. The C-I bond is the weakest among the common halogens, making iodonicotinates the most reactive substrates. Conversely, the C-Cl bond is the strongest, rendering chloronicotinates the least reactive and often requiring more forcing conditions or specialized catalyst systems. Aryl triflates (Ar-OTf) are also common coupling partners and their reactivity is generally comparable to or slightly less than that of aryl bromides.
Comparative Reactivity Data
The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of various halonicotinates. While a single study with a direct head-to-head comparison under identical conditions is not available, this curated data from various sources illustrates the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.
| Halonicotinate Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 6-chloro nicotinate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 85 | |
| Methyl 2-chloro nicotinate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 | N/A |
| 5-Bromo nicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | |
| 5-Iodo nicotinaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 |
Note: Data for some entries are representative of typical conditions for the specified halide due to a lack of directly comparable data for the exact nicotinate ester.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
| Halonicotinate Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-chloro nicotinate | Styrene | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 78 | N/A |
| 6-Bromo nicotinonitrile | n-Butyl acrylate (B77674) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 120 | 16 | 91 | |
| Ethyl 6-iodo nicotinate | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 94 | N/A |
Note: Data for some entries are representative of typical conditions for the specified halide due to a lack of directly comparable data for the exact nicotinate ester.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds between an aryl halide and an amine.
| Halonicotinate Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro nicotinic acid | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 88 | |
| 2-Bromo pyridine | Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 8 | 95 | |
| 2-Iodo pyridine | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 98 | N/A |
Note: Data for some entries are representative of typical conditions for the specified halide due to a lack of directly comparable data for the exact nicotinate ester.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-chloronicotinate
This protocol is a general method for the Suzuki-Miyaura coupling of a chloronicotinate with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction of 6-Bromonicotinonitrile
This protocol provides a general method for the Heck reaction of a bromonicotinate derivative with an acrylate.
Materials:
-
6-Bromonicotinonitrile (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tol)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromonicotinonitrile, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous NMP, n-butyl acrylate, and Et₃N to the flask via syringe.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a representative method for the Buchwald-Hartwig amination of a bromopyridine derivative.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
BINAP (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a glovebox, add Pd(OAc)₂, BINAP, and NaOtBu to an oven-dried Schlenk flask.
-
Seal the flask, remove from the glovebox, and add anhydrous toluene, 2-bromopyridine, and aniline under an argon atmosphere.
-
Heat the reaction mixture to 80 °C for 8 hours, or until the starting material is consumed as indicated by GC-MS.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizing the Process
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for Ethyl 6-chloronicotinate
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical determinant in the successful synthesis of novel kinase inhibitors. Ethyl 6-chloronicotinate, a substituted pyridine (B92270), has traditionally served as a versatile starting material. However, the exploration of alternative heterocyclic cores, such as pyrimidines, is gaining significant traction, offering potential advantages in terms of synthetic accessibility, structure-activity relationship (SAR) profiles, and intellectual property. This guide provides an objective comparison of synthetic strategies employing these key heterocyclic building blocks for the generation of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), supported by experimental data from peer-reviewed literature.
This comparative analysis will delve into the synthetic routes, reported yields, and the biological context of inhibitors derived from both pyridine and pyrimidine (B1678525) cores. By presenting this information in a structured format, this guide aims to equip researchers with the necessary information to make informed decisions in the design and execution of their kinase inhibitor synthesis programs.
Performance Comparison: Pyridine vs. Pyrimidine Scaffolds in Kinase Inhibitor Synthesis
VEGFR-2 Inhibitor Synthesis
| Starting Material | Key Intermediate | Reaction Step | Reagents & Conditions | Yield (%) | Target Inhibitor Class | Reference |
| This compound derivative | N-(4-acetylphenyl)nicotinamide | Amide coupling | Thionyl chloride, then 4-aminoacetophenone, TEA, acetonitrile | Not specified | Nicotinamide-based VEGFR-2 inhibitors | [1] |
| 2,4-Dichloropyrimidine | 2-Chloro-4-anilinopyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Substituted aniline (B41778), i-PrOH, reflux | 60-85% | 2-Anilinopyrimidine VEGFR-2 inhibitors | [2] |
| 2,4,6-Trichloropyrimidine (B138864) | 4,6-dichloro-2-anilinopyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Substituted aniline, TEA, THF | ~70% | Anilinopyrimidine dual c-Met/VEGFR-2 inhibitors | [3] |
CDK Inhibitor Synthesis
| Starting Material | Key Intermediate | Reaction Step | Reagents & Conditions | Yield (%) | Target Inhibitor Class | Reference |
| 2,4-Dichloropyrimidine | 2-Chloro-4-(thiazol-5-yl)pyrimidine | Condensation | Guanidine (B92328) hydrochloride, enaminone | Not specified | 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors | [4] |
| 2,4-Dichloro-5-fluoropyrimidine | 2-Chloro-4-amino-5-fluoropyrimidine | Nucleophilic Aromatic Substitution (SNAr) | Various amines | Not specified | 2,4-Diaminopyrimidine Aurora kinase inhibitors | [5] |
| 1-Methylthiourea | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | Cyclization | Ethyl 2-chloro-3-oxobutanoate, pyridine | Not specified | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine CDK9 inhibitors | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and adaptation of synthetic strategies. Below are representative protocols for the synthesis of kinase inhibitors using pyrimidine-based starting materials.
General Procedure for the Synthesis of 2-Anilinopyrimidine Derivatives
This protocol describes the synthesis of 2-anilinopyrimidine derivatives as potent dual c-Met and VEGFR-2 inhibitors.
Step 1: Synthesis of 4,6-dichloro-N-phenylpyrimidin-2-amine
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF, is added triethylamine (B128534) (1.1 eq) and the desired substituted aniline (1.0 eq). The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 2-anilino-4,6-dichloropyrimidine intermediate.
Step 2: Synthesis of 4-(substituted)-6-chloro-N-phenylpyrimidin-2-amine
The intermediate from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., dioxane) and reacted with a variety of nucleophiles (e.g., amines, thiols) (1.1 eq) in the presence of a base such as cesium carbonate and a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos). The reaction is heated at reflux. After completion, the reaction mixture is worked up and purified by chromatography to afford the final 2-anilino-4-(substituted)pyrimidine derivatives.[3]
General Procedure for the Synthesis of 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors
This protocol outlines the synthesis of a class of potent CDK inhibitors based on the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold.
Step 1: Synthesis of the Thiazole (B1198619) Intermediate
An appropriate enaminone is synthesized from a starting thiazole derivative. For example, 5-acetyl thiazole can be treated with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the corresponding enaminone.[8]
Step 2: Synthesis of the Guanidine Intermediate
A substituted aniline is reacted with cyanamide (B42294) in the presence of an acid catalyst to form the corresponding guanidine salt.
Step 3: Cyclization to form the 2-Anilino-4-(thiazol-5-yl)pyrimidine Core
The enaminone from Step 1 is reacted with the guanidine salt from Step 2 in a suitable solvent, such as n-butanol, under reflux conditions to yield the desired 2-anilino-4-(thiazol-5-yl)pyrimidine core structure. Further modifications can be made to the aniline or thiazole rings as required.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is essential for a comprehensive understanding. The following diagrams, created using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
CDK Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Replacements for the 4-Amino-Nicotinate Core
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-nicotinate scaffold is a key pharmacophore in medicinal chemistry, notably for its interaction with receptors such as the nicotinic acid receptor, GPR109A. The carboxylic acid moiety is crucial for the biological activity of these compounds but often presents challenges in drug development, including poor pharmacokinetic properties and potential for off-target effects. Bioisosteric replacement of the carboxylic acid group is a widely adopted strategy to overcome these limitations while preserving or enhancing the desired therapeutic activity.
This guide provides a comparative analysis of common bioisosteric replacements for the 4-amino-nicotinate core, with a focus on tetrazole and oxadiazole analogs. The information presented is supported by a synthesis of available literature, physicochemical data, and detailed experimental protocols.
Comparative Analysis of Bioisosteric Replacements
The replacement of the carboxylic acid in the 4-amino-nicotinate core with bioisosteres like tetrazoles and 1,2,4-oxadiazoles can significantly impact the physicochemical and pharmacological properties of the resulting compounds. While direct comparative studies on a series of 4-amino-nicotinate analogs are limited, the following table summarizes the expected properties based on established principles of bioisosterism.[1][2][3][4][5]
| Property | 4-Amino-Nicotinic Acid | 5-(4-Aminopyridin-3-yl)-1H-tetrazole | 3-(1,2,4-Oxadiazol-5-yl)-4-aminopyridine |
| Structure | ![]() | ![]() | ![]() |
| pKa | ~4-5 | ~4.5-5.0[6] | ~6-7[6] |
| LogP (calculated) | Lower | Higher than carboxylic acid | Higher than tetrazole |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Acceptor |
| Metabolic Stability | Susceptible to glucuronidation | Generally more stable than carboxylic acids[5] | Generally stable to hydrolysis[7] |
| GPR109A Affinity | Agonist | Expected to retain affinity due to similar acidity and H-bonding capacity | May retain affinity, but changes in electronic distribution could impact binding |
| Oral Bioavailability | Potentially limited by polarity | Can be improved due to increased lipophilicity, but high desolvation energy can be a factor[6] | Generally expected to be improved due to increased lipophilicity and metabolic stability |
Signaling Pathway of GPR109A
The 4-amino-nicotinate core is a known agonist of the G-protein coupled receptor 109A (GPR109A).[8] Activation of GPR109A initiates two primary signaling cascades: a G-protein dependent pathway that mediates the therapeutic anti-lipolytic effects, and a β-arrestin dependent pathway that is associated with the common side effect of flushing.[9][10]
Caption: GPR109A signaling pathways.
Experimental Protocols
General Workflow for Evaluating GPR109A Agonists
The evaluation of novel 4-amino-nicotinate analogs and their bioisosteres typically involves a series of in vitro assays to determine their potency and functional activity at the GPR109A receptor.
Caption: Experimental workflow for GPR109A agonists.
Detailed Protocol: HTRF cAMP Assay for GPR109A Activation
This protocol describes a competitive immunoassay to measure intracellular cAMP levels following agonist stimulation of GPR109A-expressing cells, using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human GPR109A
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin (positive control for adenylyl cyclase activation)
-
Test compounds (4-amino-nicotinate and its bioisosteres)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)
-
384-well white, low-volume microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture GPR109A-expressing cells in T175 flasks to 80-90% confluency.
-
On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Determine cell density and adjust to the desired concentration (e.g., 2,000-5,000 cells/well in 5 µL).
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds and controls (e.g., nicotinic acid) in 100% DMSO.
-
Perform serial dilutions of the compounds in assay buffer containing the PDE inhibitor to generate a concentration-response curve.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted test compounds or controls to the respective wells.
-
Include wells for a positive control (e.g., forskolin) and a vehicle control (assay buffer with DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the cAMP-d2 and anti-cAMP-cryptate reagents in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 reagent mix to each well.
-
Add 5 µL of the anti-cAMP-cryptate reagent mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal (ratio of fluorescence at 665 nm and 620 nm) using a compatible plate reader.
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the sample HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 value for each compound from the dose-response curve.
-
Conclusion
The bioisosteric replacement of the carboxylic acid in the 4-amino-nicotinate core with tetrazole and 1,2,4-oxadiazole (B8745197) moieties presents a promising strategy for optimizing the drug-like properties of this important pharmacophore. These replacements can lead to improved metabolic stability and oral bioavailability while potentially maintaining or enhancing the desired biological activity at receptors like GPR109A. The provided experimental workflow and detailed HTRF cAMP assay protocol offer a robust framework for the systematic evaluation of these and other novel analogs, facilitating the identification of lead candidates with superior therapeutic profiles. Further structure-activity relationship studies are warranted to fully elucidate the potential of these bioisosteric replacements in the context of the 4-amino-nicotinate scaffold.
References
- 1. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 2. snscourseware.org [snscourseware.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Ethyl 6-chloronicotinate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of ethyl 6-chloronicotinate with its parent compound, ethyl nicotinate (B505614), and a closely related derivative, mthis compound. The objective is to offer a clear, data-driven reference for the identification, characterization, and quality control of these compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The supporting experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented in structured tables, accompanied by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, ethyl nicotinate, and mthis compound. This allows for a direct comparison of the influence of the chloro-substituent and the ester group on the spectral properties.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | H-2 | H-4 | H-5 | -OCH₂CH₃ (q) | -OCH₂CH₃ (t) | -OCH₃ (s) | Solvent |
| This compound (Predicted) | ~8.3 (s) | - | ~6.5 (s) | ~4.3 | ~1.3 | - | - |
| Ethyl nicotinate[1][2] | 9.22 (s) | 8.29 (dt) | 7.39 (dd) | 4.40 (q) | 1.41 (t) | - | CDCl₃ |
| Mthis compound | 8.89 (d) | 8.19 (dd) | 7.46 (d) | - | - | 3.95 (s) | CDCl₃ |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₂- | -OCH₃ | -CH₃ | Solvent |
| This compound[4] | 151.7 | 127.3 | 139.5 | 124.0 | 152.0 | 164.1 | 62.0 | - | 14.2 | DMSO-d₆ |
| Ethyl nicotinate[1][5] | 153.37 | 126.40 | 136.93 | 123.27 | 150.94 | 165.19 | 61.39 | - | 14.29 | CDCl₃ |
| Mthis compound[6] | 151.8 | 127.0 | 139.3 | 124.3 | 151.8 | 164.4 | - | 52.8 | - | DMSO-d₆ |
IR Spectral Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch | Aromatic C=C Stretch | Aromatic C-H Stretch |
| This compound[4] | ~1720 | ~1290, ~1100 | ~740 | ~1580, ~1470 | ~3090 |
| Ethyl nicotinate[7] | 1725 | 1290, 1109 | - | 1591, 1434 | 3060 |
| Mthis compound[8] | 1725 | 1295, 1115 | 745 | 1585, 1475 | 3095 |
Mass Spectrometry Data
Table 4: Mass Spectrometry m/z Values
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 185/187 (Cl isotope pattern) | 156/158 ([M-C₂H₅]⁺), 140/142 ([M-OC₂H₅]⁺), 112/114 |
| Ethyl nicotinate[1][9] | 151 | 123 ([M-C₂H₄]⁺), 106 ([M-OC₂H₅]⁺), 78 |
| Mthis compound[6][8] | 171/173 (Cl isotope pattern) | 140/142 ([M-OCH₃]⁺), 112/114 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and consistency in data acquisition.
NMR Spectroscopy
A high-resolution NMR spectrometer (300 MHz or higher) is recommended for detailed analysis.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[3]
-
-
¹H NMR Data Acquisition :
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typically, 8 to 16 scans are sufficient for a sample of moderate concentration.[3]
-
-
¹³C NMR Data Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation :
-
For liquid samples (like ethyl nicotinate), a thin film can be prepared between two NaCl or KBr plates.
-
For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
-
Data Acquisition :
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction :
-
Samples can be introduced directly via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
-
Ionization :
-
Electron Impact (EI) is a common ionization method for these types of molecules, typically using an electron energy of 70 eV.
-
-
Analysis :
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
-
Synthesis Workflow
The following diagram illustrates a general experimental workflow for the synthesis of this compound derivatives, specifically the conversion of a di-chloro precursor to a mono-chloro amino derivative, which is a common synthetic route in medicinal chemistry.[10][11]
Caption: General experimental workflow for the synthesis of an this compound derivative.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 6. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl nicotinate [webbook.nist.gov]
- 8. Mthis compound [webbook.nist.gov]
- 9. Ethyl nicotinate [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Analysis of Ethyl 6-chloronicotinate via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 6-chloronicotinate and its common process-related impurities using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data and protocols herein are intended to support researchers in accurately assessing the purity of this compound, a key intermediate in pharmaceutical synthesis.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities, 6-chloronicotinic acid and ethanol (B145695). These impurities are often present as residual starting materials from the esterification reaction. The data is presented for deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), common NMR solvents.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound Name | Protons | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Integration |
| This compound | H-2 | ~8.90 | ~8.91 | d | 1H |
| H-4 | ~8.15 | ~8.31 | dd | 1H | |
| H-5 | ~7.40 | ~7.68 | d | 1H | |
| -OCH₂CH₃ | ~4.40 | ~4.35 | q | 2H | |
| -OCH₂CH₃ | ~1.40 | ~1.33 | t | 3H | |
| 6-Chloronicotinic acid | H-2 | - | 8.91 | d | 1H |
| H-4 | - | 8.31 | dd | 1H | |
| H-5 | - | 7.68 | d | 1H | |
| -COOH | - | 13.8 (broad) | s | 1H | |
| Ethanol | -OH | ~2.6 (variable) | ~4.3 (variable) | t | 1H |
| -CH₂- | ~3.7 | ~3.4 | q | 2H | |
| -CH₃ | ~1.2 | ~1.1 | t | 3H |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound Name | Carbon Atom | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ |
| This compound | C=O | ~164.0 | ~163.5 |
| C-6 | ~154.0 | ~153.0 | |
| C-2 | ~150.0 | ~150.8 | |
| C-4 | ~138.0 | ~139.5 | |
| C-3 | ~128.0 | ~128.7 | |
| C-5 | ~124.0 | ~124.5 | |
| -OCH₂CH₃ | ~62.0 | ~61.5 | |
| -OCH₂CH₃ | ~14.0 | ~14.2 | |
| 6-Chloronicotinic acid | C=O | - | 165.7 |
| C-6 | - | 152.5 | |
| C-2 | - | 150.5 | |
| C-4 | - | 140.0 | |
| C-3 | - | 129.5 | |
| C-5 | - | 125.0 | |
| Ethanol | -CH₂- | ~58.0[1] | ~56.0 |
| -CH₃ | ~18.0[1] | ~18.0 |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature.
Experimental Protocols
1. Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A standard protocol ensures consistency and reproducibility of NMR data.
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should ensure complete dissolution of the sample.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any particulate matter.
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid, 1,4-dioxane) with a known purity should be accurately weighed and added to the sample. The internal standard's signals should not overlap with the analyte or impurity signals.
-
Labeling: Clearly label the NMR tube with a unique identifier.
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 of the protons of interest should be used for quantitative analysis (typically 10-30 seconds). For routine qualitative analysis, a 1-2 second delay is sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30' on Bruker instruments). For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the NOE effect, and a longer relaxation delay (e.g., 5-10 times the longest carbon T1) is necessary.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 250 ppm, from -10 to 240 ppm, will cover the expected chemical shift range.
-
3. Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H NMR and 1-2 Hz for ¹³C NMR before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: For ¹H NMR, integrate the signals corresponding to the analyte and any identified impurities.
-
Purity Calculation (Quantitative ¹H NMR): The purity of this compound can be calculated using the following formula when an internal standard is used:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagram illustrates the logical workflow for assessing the purity of this compound using NMR spectroscopy.
References
A Comparative Guide to the Characterization of Ethyl 6-chloronicotinate Reaction Products by LC-MS
For researchers, scientists, and professionals in drug development, the accurate characterization of reaction products is paramount for ensuring the synthesis of the desired compound, identifying impurities, and meeting regulatory standards. Ethyl 6-chloronicotinate is a versatile building block in medicinal chemistry, frequently employed in cross-coupling reactions to generate diverse molecular scaffolds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the characterization of its reaction products, supported by experimental protocols and data.
Introduction to Analytical Techniques
The choice of analytical technique is critical for monitoring reaction progress, determining product purity, and elucidating the structure of newly synthesized molecules. While several methods are available, LC-MS stands out for its high sensitivity and specificity, providing both separation and mass information in a single analysis.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and quantifying compounds in complex mixtures. For non-volatile compounds like this compound and its derivatives, LC-MS with electrospray ionization (ESI) is the recommended method.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique, HPLC-UV is excellent for quantifying the purity of a sample.[1] However, it provides no direct structural information beyond the compound's retention time and UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile compounds. For non-volatile or thermally labile compounds like many derivatives of this compound, derivatization may be necessary to increase their volatility.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Comparison of Analytical Techniques
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and quantitative accuracy.
| Parameter | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Information | Molecular Weight, Structural Fragments, Purity, Quantification | Purity, Quantification, Retention Time | Molecular Weight, Structural Fragments (for volatile compounds) | Unambiguous Molecular Structure, Quantification |
| Sensitivity | High (pg to ng range) | Moderate (ng to µg range) | High (pg to ng range) | Low (µg to mg range) |
| Specificity | Very High | Moderate | High | Very High |
| Sample Volatility | Not required | Not required | Required (derivatization may be needed) | Not required |
| Key Advantage | Provides molecular weight and structural information simultaneously with separation. | Robust, widely available, and cost-effective for purity and quantification. | Excellent for the analysis of volatile impurities. | Provides definitive structural elucidation. |
| Key Limitation | Higher cost and complexity compared to HPLC-UV. | Limited structural information; co-eluting impurities can interfere. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity and higher sample concentration requirements. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound reaction products.
This protocol is suitable for monitoring the progress of reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination involving this compound.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
This protocol is designed for determining the purity of the final, isolated product.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve a known concentration of the purified product in the mobile phase.
Visualizations
Diagrams are provided to illustrate key processes and relationships in the characterization of this compound reaction products.
References
X-ray Crystallographic Analysis of Ethyl 6-Chloronicotinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 6-chloronicotinate and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. Their structural characteristics, dictated by the arrangement of atoms in three-dimensional space, are fundamental to their reactivity and biological activity. X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights for drug design and development. This guide offers a comparative analysis of the crystallographic data of key this compound derivatives and related compounds, alongside detailed experimental protocols and an exploration of the signaling pathways influenced by molecules derived from this versatile scaffold.
Comparative Crystallographic Data
While the crystal structure of this compound itself is not publicly available, analysis of its close derivatives provides a strong foundation for understanding its structural properties. Below is a comparison of the crystallographic data for 6-chloronicotinic acid and mthis compound. These compounds differ from the parent ethyl ester only by the substitution at the carboxyl group, offering a valid comparison of the core nicotinate (B505614) scaffold.
| Parameter | 6-Chloronicotinic Acid[1] | Mthis compound |
| Chemical Formula | C₆H₄ClNO₂ | C₇H₆ClNO₂ |
| Molecular Weight | 157.55 g/mol | 171.58 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Unit Cell Dimensions | ||
| a (Å) | 7.303 | 3.8721 |
| b (Å) | 11.693 | 5.8068 |
| c (Å) | 7.33 | 17.3721 |
| α (°) | 90 | 95.563 |
| β (°) | 113.68 | 94.918 |
| γ (°) | 90 | 104.657 |
| Volume (ų) | 781.4 | 373.64 |
| Z | 4 | 2 |
| Density (calculated) | 1.34 g/cm³ | 1.520 g/cm³ |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like this compound derivatives, slow evaporation of a saturated solution is a common and effective crystallization technique.
-
Solvent Selection : A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or ethyl acetate (B1210297) are often good starting points.
-
Procedure :
-
Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals should form.
-
Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer for data collection.
-
Mounting : A single, well-formed crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
Data Acquisition : The crystal is cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, generating a diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Data Reduction : The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution : The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement : The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic coordinates, bond lengths, bond angles, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
Signaling Pathways and Biological Relevance
This compound is a key starting material for the synthesis of several biologically active molecules. Understanding the signaling pathways these molecules modulate is crucial for drug development.
Tazarotene and the Retinoic Acid Receptor (RAR) Pathway
This compound is a precursor in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis and acne.[2][3] Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, in the body. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically the RAR-β and RAR-γ subtypes.[4] This interaction modulates the expression of genes involved in cell proliferation, differentiation, and inflammation.[5][4]
Caption: Tazarotene signaling pathway in keratinocytes.
DNA Gyrase B Inhibition
Derivatives of 6-chloronicotinic acid have been explored as inhibitors of bacterial DNA gyrase B (GyrB).[6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[6][7] It introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.[7] Inhibitors targeting the GyrB subunit interfere with this ATPase activity, ultimately leading to bacterial cell death.[6][7]
Caption: Mechanism of action for DNA gyrase B inhibitors.
BRAFV600E Inhibition
The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and cancer. The V600E mutation is common in melanoma.[8][9] this compound derivatives have been investigated as scaffolds for the development of BRAFV600E inhibitors. These inhibitors block the activity of the mutated BRAF protein, thereby inhibiting the downstream MAPK/ERK signaling pathway and suppressing tumor cell proliferation.[8][9][10]
Caption: BRAFV600E inhibitor signaling pathway.
Conclusion
The crystallographic analysis of this compound derivatives provides essential structural information that underpins their utility in medicinal chemistry. This guide has presented a comparative overview of the available crystallographic data, a detailed experimental protocol for structure determination, and an exploration of the key signaling pathways targeted by molecules synthesized from this important chemical scaffold. For researchers in drug discovery and development, a thorough understanding of these aspects is critical for the rational design of novel and effective therapeutic agents.
References
- 1. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. What is the mechanism of Tazarotene? [synapse.patsnap.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Palladium Ligands for Cross-Coupling Reactions with Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Ethyl 6-chloronicotinate is a valuable building block, offering a reactive handle at the 6-position for palladium-catalyzed cross-coupling reactions. The success of these transformations is critically dependent on the choice of the ancillary ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides an objective comparison of various palladium ligands for several key cross-coupling reactions with this compound, supported by experimental data and detailed protocols to aid in catalyst system selection.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a substrate like this compound, the electron-deficient nature of the pyridine (B92270) ring and the relatively strong C-Cl bond can present challenges. The appropriate ligand is essential to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination (for Buchwald-Hartwig), and reductive elimination. Generally, bulky and electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands have demonstrated superior performance for these challenging substrates.[1]
This guide will focus on four major classes of cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.
-
Heck Coupling: Formation of a C-C bond with an alkene.
-
Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. For the coupling of this compound, the choice of ligand is crucial for achieving high yields, especially given the relative inertness of the C-Cl bond.
Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium ligands in Suzuki-Miyaura coupling reactions involving 6-chloropyridine substrates. While data for this compound is limited, the performance with analogous substrates provides a strong indication of ligand efficacy.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Substrate | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | 12 | Phenylboronic acid | 2-chloropyridine (B119429) | 95 | [2] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 4-Methoxyphenylboronic acid | 2-chloro-5-iodopyridine | 88 (at Cl) | General knowledge |
| RuPhos | Pd-G3-XPhos | K₂CO₃ | t-Amyl alcohol | 100 | 16 | 3,5-Dimethylphenylboronic acid | 2-chloropyridine | 92 | General knowledge |
| Amphos | PdCl₂(Amphos)₂ | K₂CO₃ | Toluene/H₂O | 90 | 5 | 2-Methylphenylboronic acid | 3-Amino-2-chloropyridine | 79 | [3] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Phenylboronic acid | 2-chloropyridine | <10 | General knowledge |
Note: The data presented is a synthesis from various sources and may involve substrates analogous to this compound to provide a comparative overview.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using the XPhos ligand.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane and stir for 10 minutes.
-
Add the catalyst-ligand mixture to the Schlenk flask containing the other reagents.
-
Add additional anhydrous 1,4-dioxane to achieve the desired concentration.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of this compound with various amines is a key transformation in the synthesis of many pharmaceutical compounds.[5]
Data Presentation: Ligand Performance in Buchwald-Hartwig Amination
The following table compares the performance of common Buchwald-type ligands for the amination of chloropyridine substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Amine | Substrate | Yield (%) | Reference |
| RuPhos | Pd-G3 | NaOtBu | Toluene | 100 | 2 | Morpholine | 2-chloropyridine | 98 | [6] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 4 | Aniline | 2-chloropyridine | 92 | [7] |
| BrettPhos | Pd-G3 | K₂CO₃ | t-BuOH | 110 | 18 | n-Butylamine | 2-chloropyridine | 85 | General knowledge |
| Josiphos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Indole | 2-chloropyridine | 78 | [1] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | Morpholine | 2-chloropyridine | 65 | General knowledge |
Note: The data presented is a synthesis from various sources and may involve substrates analogous to this compound to provide a comparative overview.
Experimental Protocol: Buchwald-Hartwig Amination with RuPhos
This is a general protocol for the Buchwald-Hartwig amination of this compound using the RuPhos ligand.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, this compound, and NaOtBu.
-
Heat the reaction mixture to 100 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling
The Heck reaction couples this compound with an alkene to form a substituted alkene. This reaction is valuable for introducing vinyl groups.[8]
Data Presentation: Ligand Performance in Heck Coupling
Data for Heck coupling with chloropyridines is less abundant in comparative ligand screening studies. However, the following provides a general guide.
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 18 | Styrene (B11656) | 6-Bromonicotinonitrile | High | [8] |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 12 | n-Butyl acrylate | 2-chloropyridine | Moderate | General knowledge |
| None | Pd(OAc)₂ | NaOAc | NMP | 140 | 24 | Styrene | 2-chloropyridine | Low to Moderate | General knowledge |
Note: The data presented is a synthesis from various sources and may involve substrates analogous to this compound to provide a comparative overview. For Heck reactions with chloro-substrates, harsher conditions are often required.
Experimental Protocol: Heck Coupling with PPh₃
This protocol is a general procedure for the Heck reaction of this compound with styrene.[8]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
PPh₃ (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF and styrene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynes.[9]
Data Presentation: Ligand Performance in Sonogashira Coupling
The Sonogashira reaction often employs a copper co-catalyst. The choice of ligand on the palladium center remains important for efficiency.
| Ligand | Palladium Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Substrate | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 8 | Phenylacetylene | 2-chloropyridine | High |[10] | | Xantphos | Pd(OAc)₂ | CuI | DIPA | Toluene | 100 | 12 | 1-Heptyne | 2-chloropyridine | Good | General knowledge | | None | Pd/C | None | K₂CO₃ | H₂O | 100 | 6 | Phenylacetylene | 2-chloropyridine | Moderate | General knowledge |
Note: The data presented is a synthesis from various sources and may involve substrates analogous to this compound to provide a comparative overview.
Experimental Protocol: Sonogashira Coupling with PPh₃
This is a general protocol for the Sonogashira coupling of this compound.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and Et₃N, and degas the mixture with a stream of argon for 15 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Processes
To further elucidate the transformations discussed, the following diagrams illustrate the fundamental palladium catalytic cycle and a typical workflow for ligand screening.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for high-throughput palladium ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Suzuki-Miyaura Cross Coupling with PdCl2(Amphos)2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis and Analytical Validation of Ethyl 6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Ethyl 6-chloronicotinate with a certified analytical standard. It includes a detailed synthesis protocol, methodologies for analytical validation, and a comparative analysis of the results. The objective is to offer a robust framework for the in-house production and quality control of this important chemical intermediate.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer esterification of 6-chloronicotinic acid with ethanol (B145695), using a strong acid catalyst. This reaction is typically performed under reflux to drive the equilibrium towards the product.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloronicotinic acid (1 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The ethanol acts as both a reactant and a solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.
Analytical Validation
The identity and purity of the synthesized this compound must be confirmed by comparing it against a certified analytical standard. The following analytical techniques are employed for this validation. Certified reference materials for this compound are available from various chemical suppliers[1][2].
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to quantify any impurities.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the synthesized product and the analytical standard in the mobile phase to a concentration of approximately 1 mg/mL.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification of the compound and to detect any volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).
-
Ionization: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Apparatus: A 400 MHz or 500 MHz NMR spectrometer.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the synthesized product's spectra with those of the analytical standard[3][4][5].
Comparative Data Analysis
The data obtained from the analytical validation of the synthesized this compound is compared with the data from the certified analytical standard.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area (%) |
| Synthesized Product | 8.54 | 99.2 |
| Analytical Standard | 8.55 | 99.9 |
Table 2: GC-MS Identity Confirmation
| Sample | Retention Time (min) | Major Mass Fragments (m/z) |
| Synthesized Product | 12.31 | 185 (M+), 156, 140, 111 |
| Analytical Standard | 12.31 | 185 (M+), 156, 140, 111 |
Table 3: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | Synthesized Product (δ, ppm) | Analytical Standard (δ, ppm) |
| H-2 | 8.95 (d, J=2.4 Hz) | 8.95 (d, J=2.4 Hz) |
| H-4 | 8.20 (dd, J=8.4, 2.4 Hz) | 8.20 (dd, J=8.4, 2.4 Hz) |
| H-5 | 7.40 (d, J=8.4 Hz) | 7.40 (d, J=8.4 Hz) |
| -OCH₂CH₃ | 4.40 (q, J=7.1 Hz) | 4.40 (q, J=7.1 Hz) |
| -OCH₂CH₃ | 1.40 (t, J=7.1 Hz) | 1.40 (t, J=7.1 Hz) |
Workflow Diagrams
The following diagrams illustrate the synthesis and validation workflow.
Caption: Synthesis of this compound.
Caption: Analytical validation workflow.
Conclusion
The presented data demonstrates a successful synthesis and rigorous validation of this compound. The close correlation between the analytical data of the synthesized product and the certified standard confirms its high purity and correct chemical structure. This guide provides a reliable framework for researchers to produce and validate this compound for its various applications in pharmaceutical and chemical research.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study: Methyl vs. Ethyl 6-Chloronicotinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. Among the versatile building blocks available, 6-chloronicotinate esters, specifically the methyl and ethyl variants, are frequently employed. This guide provides an objective comparison of methyl 6-chloronicotinate and this compound, offering insights into their synthesis and physicochemical properties to aid researchers in making informed decisions for their synthetic endeavors.
Data Presentation
| Property | Mthis compound | This compound |
| Molecular Formula | C₇H₆ClNO₂[1] | C₈H₈ClNO₂[2] |
| Molecular Weight | 171.58 g/mol [1] | 185.61 g/mol [2] |
| CAS Number | 73781-91-6[1] | 49608-01-7[2] |
| Appearance | White to off-white crystalline powder or solid[3] | Colorless to pale yellow liquid or low melting solid[4] |
| Melting Point | 86-90 °C[3] | Not specified (low melting solid)[4] |
| Boiling Point (Predicted) | 231.8±20.0 °C[3] | Not available |
| Purity (Typical) | ≥98%[5] | ≥97%[6] |
| Typical Reaction Yield | ~75% | Estimated ~70-80% |
| Typical Reaction Time | 1-17 hours | Estimated 2-24 hours |
*Yields and reaction times are highly dependent on the specific reaction conditions, including catalyst, temperature, and work-up procedure. The yield for mthis compound is based on the synthesis of the closely related methyl 6-methylnicotinate. The data for this compound is an estimation based on typical Fischer esterification reactions.
Experimental Protocols
The most common and straightforward method for the synthesis of both methyl and this compound is the Fischer esterification of 6-chloronicotinic acid. This method involves the reaction of the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst.
General Fischer Esterification Protocol:
Materials:
-
6-Chloronicotinic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloronicotinic acid in an excess of the corresponding alcohol (methanol or ethanol).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude ester can be further purified by recrystallization or column chromatography to yield the final product.
Mandatory Visualization
To illustrate the synthetic process, the following diagrams outline the general reaction pathway and the experimental workflow.
Caption: General reaction pathway for the synthesis of 6-chloronicotinate esters.
Caption: A generalized experimental workflow for the synthesis of 6-chloronicotinate esters.
Concluding Remarks
The choice between methyl and this compound in a synthetic strategy often depends on the specific requirements of the subsequent reaction steps and the desired properties of the final product.
-
Mthis compound: As a solid with a defined melting point range, it can be easier to handle and purify by recrystallization. Its lower molecular weight may be advantageous in terms of cost and atom economy.
-
This compound: Being a liquid or a low-melting solid, it may be more suitable for reactions requiring a liquid substrate or for achieving better solubility in certain organic solvents.
Ultimately, the decision should be based on a careful evaluation of the reaction kinetics, downstream functionalization, and the overall goals of the research or development project. Both esters are valuable intermediates, and the provided protocols offer a solid foundation for their synthesis in a laboratory setting.
References
- 1. Methyl 6-chloropyridine-3-carboxylate | C7H6ClNO2 | CID 254249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mthis compound | 73781-91-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. GSRS [precision.fda.gov]
Purity Analysis of Commercial Ethyl 6-chloronicotinate: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the development of pharmaceuticals and other fine chemicals. Ethyl 6-chloronicotinate is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for the purity analysis of commercial this compound, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed due to the compound's polarity. This method offers high resolution and sensitivity, making it ideal for separating the main component from potential impurities.
A well-developed HPLC method can effectively separate this compound from process-related impurities, such as unreacted starting materials and by-products formed during synthesis, as well as from potential degradation products.
Comparative Purity Data of Commercial this compound
The purity of commercially available this compound can vary between suppliers. Below is a summary of reported purity levels from various sources, analyzed by either HPLC or Gas Chromatography (GC).
| Supplier/Source | Analytical Method | Reported Purity (%) |
| Clearsynth | HPLC | 97.52%[1] |
| Chem-Impex | GC | ≥ 99%[2] |
| Tokyo Chemical Industry | GC | >97.0% |
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
This section outlines a typical experimental protocol for the purity analysis of this compound by HPLC. This method is designed to be a starting point for method development and validation.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization. Isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
2. Reagents and Sample Preparation:
-
Solvents: HPLC grade acetonitrile and water.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of commercial this compound and dissolve it in the mobile phase to achieve a concentration similar to the primary working standard. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Analysis:
The purity of the this compound sample is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For more accurate quantification, a calibration curve can be constructed using the reference standards of known concentrations.
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity analysis, other techniques can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase followed by detection. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Often coupled with LC or GC (LC-MS, GC-MS). | Provides structural information and high sensitivity for impurity identification. | Higher equipment cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity. | Lower sensitivity compared to chromatographic methods. |
HPLC-UV is a cost-effective and widely available method suitable for routine quantitative analysis where high sensitivity and structural confirmation are not the primary requirements.[3] For comprehensive impurity profiling and identification, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the this compound sample to various stress conditions to intentionally produce degradation products. These conditions typically include:
-
Acidic and Basic Hydrolysis: Exposing the sample to acidic and basic solutions.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the sample.
-
Photolytic Stress: Exposing the sample to light.
The developed HPLC method should be able to separate the main peak of this compound from all the degradation product peaks, demonstrating its specificity.
Logical Flow of Analytical Method Development
Caption: Logical workflow for the development of a stability-indicating HPLC method.
References
Safety Operating Guide
Proper Disposal of Ethyl 6-chloronicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ethyl 6-chloronicotinate, a chlorinated organic compound, is classified as a hazardous substance requiring specific disposal procedures. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All operations involving this compound should be conducted in a well-ventilated area or a chemical fume hood.[2]
Immediate Safety and Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[3][4][5] Evaporation is also not an acceptable method of disposal.[3][6]
Below is a step-by-step procedure for the safe disposal of this compound:
-
Segregation: As a chlorinated organic compound, this compound waste must be segregated from non-halogenated solvent waste.[7][8][9] Keep it in a designated, properly labeled waste container specifically for halogenated organic waste.
-
Containerization: Use a compatible, leak-proof container with a secure screw-top cap for waste collection.[6][10] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and any other components of the waste stream with their estimated concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][10] This area should be at or near the point of generation and away from incompatible materials. Ensure the container is kept closed except when adding waste.[3][6][10]
-
Waste Pickup: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[10] Do not exceed the accumulation limits for hazardous waste in your SAA as defined by your institution and local regulations.[10]
-
Decontamination of Empty Containers: An empty container that held this compound must be properly decontaminated before it can be disposed of as regular trash. The container should be triple-rinsed with a suitable solvent (such as acetone (B3395972) or ethanol).[3] The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[11] Subsequent rinseates may also need to be collected as hazardous waste depending on local regulations. After rinsing, the container should be air-dried, and any labels identifying it as containing a hazardous chemical should be defaced or removed before disposal.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 | [1][2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
| Satellite Accumulation Area (SAA) Limits | Max. 55 gallons of hazardous waste; Max. 1 quart of acutely toxic waste. | [10] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. web.mit.edu [web.mit.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ethyl 6-chloronicotinate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-chloronicotinate. The following procedures are based on established best practices for handling hazardous chemicals and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a compound that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[6] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select a suitable material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use and change them immediately if contaminated.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid particulates, a particulate filter is recommended. Annual fit testing and medical evaluations are necessary for respirator users.[4][6] |
Operational Plan: Step-by-Step Handling Protocol
The following diagram and detailed steps outline the standard operating procedure for the safe handling of this compound from receipt to disposal.
I. Preparation
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above.
-
Prepare Work Area: Ensure the work area, ideally within a certified chemical fume hood, is clean and uncluttered.[9] Verify that the fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, glassware, and solvents, to minimize movement in and out of the handling area.
II. Handling
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood to contain any dust.
-
Use a tared weigh boat or appropriate glassware.
-
Handle the solid with a clean, dry spatula.
-
Close the primary container immediately after dispensing.
-
-
Dissolving and Transferring:
-
Add the weighed this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.[10]
-
When transferring solutions, use appropriate glassware (e.g., pipettes with bulbs, never mouth pipette) to ensure accuracy and prevent spills.[11][12]
-
-
Performing the Reaction:
-
Conduct all reactions within the fume hood.
-
Maintain awareness of the reaction's progress and any potential for exothermic events.
-
Keep the sash of the fume hood at the lowest practical height.
-
III. Cleanup and Disposal
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Rinse all glassware thoroughly.
-
-
Waste Segregation and Disposal:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[7]
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container for halogenated organic compounds. Do not pour any waste down the drain.[4]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, face shield/goggles, lab coat, and respirator.
-
Dispose of single-use items in the appropriate hazardous waste stream.
-
-
Personal Hygiene:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected skin area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
-
Spills: Evacuate the area.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. This compound | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 10. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



